Desmethyltrimipramine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKSCRQNPXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945611 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-21-2 | |
| Record name | Desmethyltrimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLTRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Desmethyltrimipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine, exerts its pharmacological effects through a multifaceted mechanism of action. While structurally related to other TCAs, its profile is distinguished by a potent inhibition of the norepinephrine transporter (NET) and a moderate inhibition of the serotonin transporter (SERT), with weaker effects on the dopamine transporter (DAT). Beyond monoamine reuptake inhibition, this compound interacts with a range of central nervous system receptors, contributing to its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data on its interactions with key molecular targets, detailed experimental methodologies for a selection of pertinent assays, and visualizations of the associated signaling pathways.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The principal mechanism of action of this compound is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine and serotonin from the synaptic cleft. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic neurotransmission.[1] This action is believed to be central to its antidepressant effects.
Quantitative Data: Transporter Inhibition
The inhibitory potency of this compound at human monoamine transporters and organic cation transporters has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Transporter | Species | IC50 (µM)[2] |
| Norepinephrine Transporter (NET) | Human | 4.99 |
| Serotonin Transporter (SERT) | Human | 2.11 |
| Dopamine Transporter (DAT) | Human | >10 |
| Organic Cation Transporter 1 (OCT1) | Human | 3.72 |
| Organic Cation Transporter 2 (OCT2) | Human | 8.00 |
Interaction with Neurotransmitter Receptors
In addition to its effects on monoamine transporters, this compound also exhibits affinity for a variety of neurotransmitter receptors. While comprehensive binding data for this compound is not as widely published as for its parent compound, trimipramine, available evidence and its structural similarity to other TCAs suggest interactions with adrenergic, histamine, and muscarinic receptors.
Adrenergic Receptors
Chronic administration of desmethylimipramine has been shown to selectively decrease the density of beta-adrenergic receptors in the rat brain.[3][4] This downregulation is a common feature of many antidepressant drugs and is thought to be an adaptive response to the sustained increase in synaptic norepinephrine. Studies have also indicated that desmethylimipramine can influence alpha-adrenergic receptors.[3][5]
Dopamine Receptors
Desmethylimipramine has been observed to decrease the in vivo binding to both dopamine D1 and D2 receptors in a dose-dependent manner.[6] This effect appears to be due to a decrease in the affinity of these receptors for their ligands.[6] However, in vitro studies have shown that desmethylimipramine is a weak inhibitor of dopamine-sensitive adenylate cyclase, with a Ki value greater than 1 µM.[7]
Histamine and Muscarinic Receptors
Like many tricyclic antidepressants, this compound is known to possess antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[8][9][10] This antagonism is responsible for some of the common side effects of TCAs, such as sedation and anticholinergic effects.
Downstream Signaling Pathways
The inhibition of monoamine reuptake and interaction with neurotransmitter receptors by this compound initiate a cascade of intracellular signaling events. These pathways ultimately lead to changes in gene expression and neuronal plasticity that are thought to underlie the therapeutic effects of the drug.
Norepinephrine Transporter Inhibition and Downstream Signaling
The blockade of NET by this compound leads to a sustained elevation of synaptic norepinephrine. This can trigger downstream signaling cascades, including the modulation of the ERK/MAPK pathway.[11][12] Chronic exposure to increased norepinephrine levels also leads to the downregulation of beta-adrenergic receptors, a process that involves complex regulatory mechanisms within the cell.[13][14][15]
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and survival. Antidepressants have been shown to increase the phosphorylation and activation of CREB.[16][17] While direct studies on this compound's effect on CREB are limited, its modulation of monoaminergic and other receptor systems is expected to converge on this important signaling pathway.[18][19]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity of this compound for a specific receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Neurotransmitter Uptake Inhibition Assay
This protocol outlines a method to determine the potency of this compound in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine or serotonin uptake.
Materials:
-
Synaptosomes or cells expressing NET or SERT.
-
Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).
-
This compound solutions of varying concentrations.
-
Uptake buffer.
-
Wash buffer (ice-cold).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.
-
Counting: Lyse the cells or synaptosomes on the filters and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the amount of neurotransmitter uptake at each concentration of this compound.
-
Plot the percentage of uptake inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The mechanism of action of this compound is complex, involving potent inhibition of the norepinephrine transporter and moderate inhibition of the serotonin transporter as its primary mode of action. Its interaction with various other neurotransmitter receptors further contributes to its overall pharmacological profile. The downstream consequences of these initial interactions involve the modulation of intricate signaling pathways, leading to adaptive changes in the brain that are thought to be responsible for its therapeutic effects in the treatment of depression. A thorough understanding of these molecular mechanisms is essential for the rational design and development of novel and more targeted antidepressant therapies.
References
- 1. Rapid down-regulation of serotonin2 receptor binding during combined administration of tricyclic antidepressant drugs and alpha 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adrenergic and serotonergic receptor binding in rat brain after chronic desmethylimipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmethylimipramine-induced decrease in beta-adrenergic receptor binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the tricyclic antidepressant desipramine on the density of adrenergic receptors in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of desipramine on dopamine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic antidepressive drugs and dopamine-sensitive adenylate cyclase from rat brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desipramine Inhibits Histamine H1 Receptor-Induced Ca2+ Signaling in Rat Hypothalamic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter inhibition with desipramine exacerbates L-DOPA-induced dyskinesia: role for synaptic dopamine regulation in denervated nigrostriatal terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-regulation of norepinephrine transporter expression on membrane surface induced by chronic administration of desipramine and the antagonism by co-administration of local anesthetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norepinephrine transporter function and desipramine: residual drug effects versus short-term regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of desmethylimipramine on cyclic AMP-stimulated gene transcription in a model cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling routes to CREM and CREB: plasticity in transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Desmethyltrimipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine is the primary active metabolite of trimipramine, a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. As a secondary amine TCA, its pharmacological activity contributes significantly to the overall therapeutic effect of the parent compound. Unlike its tertiary amine precursor, trimipramine, which has a mixed serotonergic and noradrenergic profile, secondary amines like this compound generally exhibit a greater relative potency for norepinephrine reuptake inhibition.[1]
The mechanism of action for trimipramine and its metabolites is not fully elucidated but is known to extend beyond simple monoamine reuptake inhibition, involving interactions with a wide array of neurotransmitter receptors. This compound's activity at monoamine transporters is considered a key component of its antidepressant effect.
This technical guide provides a detailed overview of the pharmacological profile of this compound. Due to the limited availability of a comprehensive binding and pharmacokinetic dataset for this compound in the public domain, this guide also incorporates data from its close structural and functional analog, desipramine (desmethylimipramine). Desipramine is another secondary amine TCA and serves as a well-characterized proxy to construct a representative profile, offering valuable context for researchers. All comparative data is clearly identified.
Pharmacological Profile
The primary mechanism of action for this compound is the inhibition of monoamine transporters. It also interacts with organic cation transporters, which may influence its disposition and potential for drug-drug interactions.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the known inhibitory potencies for this compound and provide a comparative receptor binding and pharmacokinetic profile using data from desipramine.
Table 1: Inhibitory Potency (IC₅₀) of this compound at Human Monoamine and Organic Cation Transporters
| Target Transporter | Abbreviation | IC₅₀ (µM) | Reference |
| Norepinephrine Transporter | hNET | ~2-10 | [2] |
| Serotonin Transporter | hSERT | ~2-10 | [2] |
| Dopamine Transporter | hDAT | >10 | [2] |
| Organic Cation Transporter 1 | hOCT1 | ~2-10 | [2] |
| Organic Cation Transporter 2 | hOCT2 | ~2-10 | [2] |
| Organic Cation Transporter 3 | hOCT3 | >30 | [2] |
| Data derived from in vitro inhibition of [³H]MPP+ uptake in HEK293 cells expressing the respective human transporters.[2] |
Table 2: Comparative Receptor Binding Profile: Desipramine (Ki in nM)
Note: This table presents data for desipramine, a structurally similar secondary amine TCA, to provide a representative affinity profile against common CNS targets. A lower Ki value indicates higher binding affinity.
| Receptor / Transporter | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 0.49 - 1.2 | [3][4] |
| Serotonin Transporter (SERT) | 25 - 100 | [3][5] |
| Dopamine Transporter (DAT) | >1000 | [5] |
| Histamine H₁ Receptor | 11 | [4] |
| Alpha-1 Adrenergic Receptor | 14 | [4] |
| Muscarinic Acetylcholine Receptor (M₁-M₅) | 86 | [4] |
| Serotonin 5-HT₂ₐ Receptor | 27 | [3] |
| Dopamine D₂ Receptor | >1000 | [4] |
Pharmacokinetics and Metabolism
This compound is formed in the liver primarily through the N-demethylation of trimipramine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C19.[6] It is subsequently inactivated through hydroxylation by CYP2D6 to 2-hydroxythis compound.[6] The activity of these enzymes is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations.
Blood-Brain Barrier Penetration: Like many TCAs, trimipramine and its metabolite this compound are substrates of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1] This active efflux mechanism reduces the net penetration of the compounds into the central nervous system, and inhibition of P-gp has been shown to increase their brain concentrations.[1][7][8][9]
Table 3: Comparative Pharmacokinetic Parameters: Desipramine
Note: This table presents pharmacokinetic data for desipramine as a proxy for a typical secondary amine TCA.
| Parameter | Value | Species | Reference |
| Bioavailability (F) | 33 - 70% | Human | [4][10] |
| Elimination Half-life (t½) | 14 - 60 hours | Human | [10] |
| Time to Peak Plasma (Tₘₐₓ) | 4 - 6 hours | Human | [3] |
| Volume of Distribution (Vd) | 33 - 42 L/kg | Human | [10] |
| Protein Binding | ~90% | Human | [10] |
Key Experimental Protocols
Detailed methodologies for cornerstone experiments in pharmacological profiling are provided below.
Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.
-
Materials:
-
HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).
-
Test compound (this compound) stock solution and serial dilutions.
-
Reference inhibitors: Desipramine (for hNET), Paroxetine (for hSERT), GBR 12909 (for hDAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of the appropriate reference inhibitor (e.g., 10 µM Desipramine for hNET).
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels
-
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rodent.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pump, fraction collector.
-
Test compound (this compound) solution for systemic administration (e.g., intraperitoneal injection).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.
-
Anesthetic and surgical tools.
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Baseline Collection: Collect at least 3-4 stable baseline samples.
-
Drug Administration: Administer this compound via the desired route (e.g., i.p. injection).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
-
Data Analysis:
-
Analyze the dialysate samples using HPLC-ED to quantify the concentrations of norepinephrine and serotonin.
-
Calculate the average concentration from the baseline samples for each neurotransmitter.
-
Express the post-treatment data as a percentage of the baseline average for each time point.
-
Plot the mean percentage change from baseline versus time to visualize the neurochemical response to the drug.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacology of this compound.
Disclaimer: This document is intended for research and informational purposes only. The pharmacological data, particularly comparative data, should be confirmed with direct experimental evidence for specific applications.
References
- 1. abcb1ab P-glycoprotein is involved in the uptake of citalopram and trimipramine into the brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Inhibition of P-glycoprotein enhances transport of imipramine across the blood–brain barrier: microdialysis studies in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]
The Discovery and History of Desmethyltrimipramine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine, plays a significant role in the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to this compound. It details the metabolic pathway leading to its formation, its mechanism of action as a monoamine reuptake inhibitor, and the experimental methodologies used to characterize it. Quantitative data on its potency and clinical pharmacokinetics are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, trimipramine, a tricyclic antidepressant introduced in the 1960s. Early research into the metabolism of TCAs like imipramine revealed that their N-demethylated metabolites, such as desipramine, were not only present in significant concentrations but also possessed antidepressant activity themselves. This established a precedent for investigating the metabolites of other TCAs.
A pivotal 1980 study systematically investigated the metabolism of trimipramine in humans, identifying fifteen distinct metabolites in urine through gas chromatography-mass spectrometry. Among these was the N-demethylated form, referred to as "nor-T," which is now known as this compound. This study was among the first to formally identify this major metabolite, paving the way for further pharmacological characterization. Subsequent research confirmed that, like other secondary amine TCA metabolites, this compound is an active pharmacological agent, contributing to the therapeutic effects and side-effect profile of trimipramine. The understanding of its distinct pharmacological properties, particularly its activity at monoamine transporters, has been refined over the decades with the advent of more sophisticated analytical and molecular techniques.
Metabolism of Trimipramine to this compound
This compound is formed in the liver through the N-demethylation of trimipramine. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system.
-
Primary Metabolic Pathway: The conversion of trimipramine to this compound is predominantly carried out by the enzyme CYP2C19 .[1]
-
Minor Contribution: The enzyme CYP2C9 also plays a minor role in this demethylation process.[1]
-
Further Metabolism: this compound is itself a substrate for further metabolism. The enzyme CYP2D6 hydroxylates this compound to form 2-hydroxythis compound, which is a less active metabolite.[1][2]
The genetic polymorphisms in these CYP enzymes can lead to significant inter-individual variations in the plasma concentrations of trimipramine and this compound, affecting both the efficacy and tolerability of the parent drug.
Metabolic pathway of trimipramine to this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the reuptake of monoamine neurotransmitters from the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of serotonin and norepinephrine, respectively. This action is believed to be the foundation of its antidepressant effects.
Unlike its parent compound trimipramine, which is a very weak monoamine reuptake inhibitor and exerts its effects primarily through receptor antagonism, this compound is a more potent inhibitor of monoamine transporters. It is also a weak inhibitor of the dopamine transporter (DAT).
Downstream Signaling Pathways
The inhibition of norepinephrine and serotonin reuptake by this compound initiates a cascade of downstream intracellular signaling events that are thought to underlie the therapeutic onset of antidepressant action. This process involves neuroplastic changes and the regulation of gene expression.
-
Increased Neurotransmitters: Inhibition of NET and SERT leads to elevated levels of norepinephrine (NE) and serotonin (5-HT) in the synapse.
-
Receptor Activation: These increased neurotransmitter levels lead to greater activation of postsynaptic receptors, including G-protein coupled receptors (GPCRs).
-
cAMP Pathway Activation: Activation of these GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA and CREB Activation: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).
-
BDNF Expression: Activated CREB moves to the nucleus and promotes the transcription of target genes, most notably Brain-Derived Neurotrophic Factor (BDNF).
-
TrkB Receptor Activation: BDNF is released and binds to its receptor, Tropomyosin receptor kinase B (TrkB).
-
Neuroplasticity and Neuronal Survival: Activation of TrkB initiates further downstream signaling, including the mTOR pathway, which promotes synaptogenesis, enhances neuronal survival, and contributes to the structural and functional changes in the brain that are associated with antidepressant efficacy.
Downstream signaling effects of this compound.
Quantitative Pharmacological Data
The potency of this compound at various monoamine transporters has been quantified, providing insight into its pharmacological profile. Additionally, clinical studies have established the steady-state plasma concentrations of both trimipramine and its desmethyl metabolite at therapeutic doses.
Table 1: Inhibitory Potency of this compound at Human Monoamine and Organic Cation Transporters
| Transporter | IC50 (µM) |
| Norepinephrine Transporter (NET) | 2.92 |
| Serotonin Transporter (SERT) | 6.22 |
| Dopamine Transporter (DAT) | 29.5 |
| Organic Cation Transporter 1 (OCT1) | 3.19 |
| Organic Cation Transporter 2 (OCT2) | 10.4 |
Data sourced from Haenisch et al. (2011).
Table 2: Steady-State Plasma Concentrations in Patients Treated with Trimipramine
| Daily Dose of Trimipramine | Mean Trimipramine Concentration (ng/mL) | Mean this compound Concentration (ng/mL) |
| 75 mg | 53.8 | 26.3 |
| 150 mg | 122.5 | 133.8 |
Data demonstrates a disproportionate increase in this compound concentration with a higher dose, suggesting nonlinear kinetics.
Experimental Protocols
Determination of Monoamine Transporter Inhibition (IC50)
This protocol is based on the methodology used in key studies characterizing the pharmacology of this compound.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the specific human transporter protein (hNET, hSERT, or hDAT).
-
Assay Preparation: Cells are plated in multi-well plates and grown to confluence.
-
Inhibition Assay:
-
Cells are washed and incubated in a buffer solution.
-
Varying concentrations of this compound (and a vehicle control) are added to the wells.
-
A radiolabeled substrate, such as [³H]MPP+, is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Termination and Measurement: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Quantification of this compound in Human Plasma
This protocol outlines a typical gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of trimipramine and its metabolites.
-
Objective: To accurately quantify the concentration of this compound in human plasma samples.
-
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
An internal standard (e.g., promazine) is added to the plasma sample.
-
The sample is alkalinized and applied to a solid-phase extraction (SPE) column (e.g., Bond-Elut TCA).
-
The column is washed to remove interfering substances.
-
The analytes (trimipramine, this compound, etc.) are eluted with an appropriate solvent mixture.
-
-
Derivatization: The eluted sample is evaporated to dryness. A two-step derivatization is often performed. For instance, trifluoroacetic acid anhydride may be used, followed by N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide to improve the chromatographic properties and thermal stability of the analytes.
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., SE-54).
-
The analytes are separated based on their retention times.
-
The eluent is introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for high specificity and sensitivity.
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound in the plasma sample is determined by comparing its peak area relative to the internal standard against the calibration curve.
-
Workflow for plasma this compound analysis.
Chemical Synthesis Overview
This compound is typically prepared for use as a reference standard via the N-demethylation of the parent compound, trimipramine. While specific, detailed protocols in peer-reviewed literature are scarce due to the compound's status as a metabolite rather than a primary therapeutic agent, the chemical transformation is straightforward.
A common method for the N-demethylation of tertiary amines like trimipramine involves reaction with a chloroformate reagent, such as ethyl chloroformate or trichloroethyl chloroformate, followed by hydrolysis of the resulting carbamate intermediate.
Generalized Reaction Scheme:
-
Carbamate Formation: Trimipramine is reacted with ethyl chloroformate. The lone pair of the tertiary nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of a carbamate intermediate. The N-methyl group that is to be removed is now part of this carbamate structure.
-
Hydrolysis: The carbamate is then hydrolyzed, typically under basic conditions (e.g., using KOH), which cleaves the carbamate group and yields the secondary amine, this compound.
This method provides a controlled way to remove one methyl group from the tertiary amine side chain of trimipramine.
Conclusion
This compound, first identified as a major metabolite of trimipramine, is a pharmacologically active compound that contributes significantly to the therapeutic action of its parent drug. Its primary mechanism, the inhibition of norepinephrine and serotonin reuptake, is distinct from the primary receptor-blocking profile of trimipramine. The study of this compound highlights the critical importance of characterizing drug metabolites in the drug development process, as they can possess unique pharmacological properties and contribute to both the efficacy and the adverse effect profile of the administered medication. The quantitative data and experimental protocols detailed in this guide provide a foundational resource for researchers working on tricyclic antidepressants and the broader field of neuropsychopharmacology.
References
In Vitro Metabolism of Desmethyltrimipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant trimipramine, undergoes further metabolism in the liver, significantly influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on the core metabolic pathways, the enzymatic systems involved, and detailed experimental protocols for its study. Quantitative data, primarily derived from studies on the structurally analogous compound desipramine due to the limited availability of specific data for this compound, is presented to offer a comparative kinetic understanding. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, aiding in the design and interpretation of in vitro studies and facilitating the development of safer and more effective therapeutic strategies.
Introduction
This compound is the pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) trimipramine. Like other secondary amine TCAs, its clinical activity and side-effect profile are influenced by its metabolic fate. The in vitro characterization of a drug's metabolism is a critical component of drug development, providing essential information on metabolic stability, potential drug-drug interactions, and the formation of active or toxic metabolites. This guide focuses on the in vitro metabolic pathways of this compound, with a primary emphasis on hydroxylation and a secondary consideration of N-oxidation.
Metabolic Pathways
The in vitro metabolism of this compound is primarily characterized by two main pathways:
-
Hydroxylation: The principal metabolic route is the hydroxylation of the dibenzazepine ring system, predominantly at the 2-position, to form 2-hydroxythis compound. This reaction is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] The resulting hydroxylated metabolite is generally considered to be pharmacologically less active and is more readily excreted.[2]
-
N-oxidation: While less extensively studied for this compound specifically, N-oxidation is a known metabolic pathway for other tricyclic antidepressants.[3][4] This reaction involves the oxidation of the nitrogen atom in the side chain and is typically mediated by flavin-containing monooxygenases (FMOs).[4][5]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of this compound.
Quantitative Data
Table 1: Kinetic Parameters for the 2-Hydroxylation of Desipramine by Human Liver Microsomes
| Parameter | Value (Mean) | Range | Enzyme System | Reference |
| Km (µM) | 11.7 | 9.9 - 15.3 | Human Liver Microsomes | [6] |
| Vmax (nmol/mg/h) | 3.2 - 5.7 | - | Human Liver Microsomes | [7] |
Note: These values are for desipramine and should be used as an approximation for this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to study the metabolism of this compound.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol is designed to assess the overall metabolic stability and identify the primary metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL)
-
MgCl2 (final concentration typically 3-5 mM)
-
This compound (at desired concentrations, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
Recombinant CYP450 Enzyme Incubation
This protocol is used to identify the specific CYP isozymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Cytochrome P450 reductase
-
Liposomes
-
Other materials as listed in the HLM protocol
Procedure:
The procedure is similar to the HLM incubation, with the key difference being the use of specific recombinant CYP enzymes instead of pooled microsomes. This allows for the determination of the contribution of each individual enzyme to the metabolism of the drug.
Analytical Methods
The quantification of this compound and its metabolites is crucial for kinetic studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.
-
HPLC-UV: A robust method for quantification, often requiring a liquid-liquid or solid-phase extraction step to concentrate the analytes and remove interfering matrix components.[8][9]
-
LC-MS/MS: Offers higher sensitivity and selectivity, allowing for direct analysis of the incubation supernatant with minimal sample preparation (e.g., protein precipitation).[10][11] This is the preferred method for metabolite identification and quantification.
A typical HPLC method for the analysis of desipramine and its hydroxylated metabolite involves a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] Detection is typically performed at a wavelength of around 214 nm for UV detection.[8] For LC-MS/MS, electrospray ionization (ESI) in the positive ion mode is commonly used.
Experimental and Logical Workflows
General Experimental Workflow for In Vitro Metabolism Studies
Conclusion
The in vitro metabolism of this compound is a critical area of study for understanding its overall pharmacological profile. The primary metabolic pathway is 2-hydroxylation, predominantly mediated by CYP2D6, with N-oxidation as a potential minor pathway. While specific quantitative kinetic data for this compound is limited, data from the analogous compound desipramine provides valuable insights. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to investigate the in vitro metabolism of this compound and other related compounds, ultimately contributing to the development of safer and more effective antidepressant therapies.
References
- 1. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic correlation between in vitro hepatic microsomal enzyme kinetics and in vivo metabolism of imipramine and desipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the demethylation, hydroxylation and N-oxidation of imipramine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties of the metabolism of imipramine and desipramine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. celerion.com [celerion.com]
Desmethyltrimipramine: An In-depth Technical Guide on its Role as an Active Metabolite of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, desmethyltrimipramine (DMT), the primary N-demethylated metabolite, is pharmacologically active and contributes significantly to the overall therapeutic and adverse effect profile of its parent drug. This technical guide provides a comprehensive overview of this compound's role as an active metabolite, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Introduction
Trimipramine is a tricyclic antidepressant that has been in clinical use for decades. Unlike many other TCAs, its primary mechanism of action is not potent inhibition of serotonin or norepinephrine reuptake. Instead, its clinical effects are largely attributed to its antagonist activity at a variety of neurotransmitter receptors. Following administration, trimipramine is metabolized in the liver, primarily through demethylation and hydroxylation, to form active and inactive metabolites. This compound, a secondary amine, is a major active metabolite that possesses its own distinct pharmacological profile. Understanding the contribution of this compound to the clinical effects of trimipramine is crucial for a complete comprehension of the drug's mechanism of action, efficacy, and tolerability.
Metabolism of Trimipramine to this compound
The metabolic conversion of trimipramine to this compound is a critical step in its biotransformation. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Key Metabolic Pathway:
-
N-demethylation: The tertiary amine of trimipramine is demethylated to the secondary amine this compound.
-
Further Metabolism: Both trimipramine and this compound are further metabolized, primarily through hydroxylation by CYP2D6, leading to the formation of 2-hydroxytrimipramine and 2-hydroxythis compound, respectively. These hydroxylated metabolites are generally considered to be less active or inactive and are subsequently conjugated for excretion.[1]
The genetic polymorphisms of CYP2C19 and CYP2D6 can significantly influence the plasma concentrations of trimipramine and its metabolites, leading to inter-individual variability in clinical response and side effects.
Data Presentation: Comparative Quantitative Data
Pharmacokinetic Parameters
| Parameter | Trimipramine | This compound |
| Elimination Half-life (t½) | 23 ± 1.9 hours[2] | Longer than trimipramine |
| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours (oral)[2] | ~12.8 hours (for desmethylclomipramine after oral clomipramine)[3] |
| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL (50 mg oral dose)[2] | Varies with trimipramine dose |
| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg[2] | Data not readily available |
| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg[2] | Data not readily available |
| Absolute Bioavailability | 41.4% ± 4.4%[2] | Not applicable (metabolite) |
| Protein Binding | 94.9%[2] | Data not readily available |
Steady-State Plasma Concentrations:
| Dose of Trimipramine | Mean Steady-State Trimipramine Conc. | Mean Steady-State this compound Conc. |
| 75 mg/day | 53.8 ng/mL[4] | 26.3 ng/mL[4] |
| 150 mg/day | 122.5 ng/mL[4] | 133.8 ng/mL[4] |
A study in patients receiving 300-400 mg/day of racemic trimipramine also measured the steady-state plasma concentrations of the enantiomers of trimipramine and its metabolites.[5]
Receptor Binding Affinities (Ki in nM)
The following table presents the receptor binding affinities (Ki values) for trimipramine and provides available data for this compound or its close structural analog, desmethylimipramine, as a proxy. A lower Ki value indicates a higher binding affinity.
| Receptor | Trimipramine (Ki, nM) | This compound/Desmethylimipramine (Ki, nM) |
| Serotonin Transporter (SERT) | ~180 | Data not readily available |
| Norepinephrine Transporter (NET) | ~2500 | ~1.1 (Desmethylimipramine) |
| Dopamine Transporter (DAT) | ~3800 | Data not readily available |
| Histamine H1 | 0.38 | 1.6 (Desmethylimipramine) |
| α1-Adrenergic | 2.5 | 3.0 (Desmethylimipramine) |
| α2-Adrenergic | 1800 | 1800 (Desmethylimipramine) |
| Muscarinic M1-M5 (non-selective) | 21 | 50 (Desmethylimipramine) |
| Dopamine D2 | 32 | 100 (Desmethylimipramine) |
| Serotonin 5-HT2A | 8.1 | 15 (Desmethylimipramine) |
Experimental Protocols
Determination of Trimipramine and this compound in Plasma
A common method for the quantitative analysis of tricyclic antidepressants and their metabolites in plasma is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Objective: To determine the concentrations of trimipramine and this compound in human plasma samples.
Methodology: HPLC with UV Detection
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., clomipramine).
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).
-
Extract the analytes with an organic solvent mixture (e.g., hexane:isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[6][7]
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
The concentrations of trimipramine and this compound in the patient samples are then determined from this calibration curve.
-
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of trimipramine and this compound for various neurotransmitter receptors.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue known to express the receptor of interest (e.g., brain tissue) or cells transfected to express the receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (trimipramine or this compound).
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Trimipramine and this compound exert their pharmacological effects by antagonizing several G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with some of the key receptors targeted by these compounds.
α1-Adrenergic Receptor Signaling (Gq-coupled)
Antagonism of this pathway by trimipramine and this compound contributes to orthostatic hypotension.
References
- 1. PathWhiz [pathbank.org]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous HPLC analysis of tricyclic antidepressants and metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Desmethyltrimipramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical data available for Desmethyltrimipramine, an active metabolite of the tricyclic antidepressant Trimipramine. The information presented herein is intended to support researchers, scientists, and drug development professionals in their early-stage investigations of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Core Compound Information
This compound, also known as N-desmethyltrimipramine, is the primary active metabolite of Trimipramine, a tricyclic antidepressant (TCA). As a secondary amine TCA, it exhibits a distinct pharmacological profile compared to its tertiary amine parent compound. Generally, secondary amines have a greater noradrenergic effect, while tertiary amines have a more pronounced serotonergic effect.[1]
Pharmacodynamics: Receptor and Transporter Interactions
The following tables summarize the available quantitative data for the interaction of this compound and related compounds with key molecular targets.
Table 1: Monoamine and Organic Cation Transporter Inhibition by this compound
| Target | IC50 (µM) | Species | Reference |
| Human Serotonin Transporter (hSERT) | ~2-10 | Human | [1] |
| Human Norepinephrine Transporter (hNET) | ~2-10 | Human | [1] |
| Human Dopamine Transporter (hDAT) | >10 | Human | [1] |
| Human Organic Cation Transporter 1 (hOCT1) | ~2-10 | Human | [1] |
| Human Organic Cation Transporter 2 (hOCT2) | ~2-10 | Human | [1] |
Table 2: Receptor Binding Affinities (Kd in nM) of the Parent Compound, Trimipramine
This data is for the parent compound and serves as a reference point. This compound's affinities may differ.
| Receptor Subtype | Kd (nM) | Species | Reference |
| Histamine H1 | 0.27 | Human | [2] |
| α1-Adrenergic | 24 | Human | [2] |
| Serotonin 5-HT2A | 24 | Human | [2] |
| Muscarinic Acetylcholine | 58 | Human | [2] |
| Dopamine D2 | 180 | Human | [2] |
Pharmacokinetics
This compound is formed in the liver primarily through the demethylation of Trimipramine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP2C9.[1] Both Trimipramine and this compound are further metabolized via hydroxylation by CYP2D6 to inactive forms.[1] The pharmacokinetics of Trimipramine and this compound can exhibit non-linearity. An increase in the dose of Trimipramine can lead to a disproportionately larger increase in the steady-state plasma concentration of this compound, likely due to the saturation of its hydroxylation pathway.[3]
Table 3: Steady-State Plasma Concentrations of Trimipramine and this compound in Patients
| Daily Dose of Trimipramine | Mean Steady-State Plasma Concentration of Trimipramine (ng/mL) | Mean Steady-State Plasma Concentration of this compound (ng/mL) |
| 75 mg | 53.8 | 26.3 |
| 150 mg | 122.5 | 133.8 |
Preclinical Efficacy and Safety
Direct preclinical efficacy and toxicology studies specifically on this compound are limited in publicly available literature. However, studies on the structurally related secondary amine tricyclic antidepressant, Desipramine, can provide an indication of its potential antidepressant-like effects. For instance, Desipramine has been shown to reduce immobility and increase climbing behavior in the forced swim test in rats, a model predictive of antidepressant activity.[4]
Regarding safety, no specific toxicology studies on this compound were identified. The parent drug, Trimipramine, has been in clinical use for many years, and its safety profile is well-documented. In clinical trials, Trimipramine was not associated with an increased rate of serum aminotransferase elevations and has not been linked to clinically apparent acute liver injury.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are representative methodologies for key assays relevant to the study of this compound.
Objective: To determine the potency of this compound to inhibit the reuptake of monoamines (serotonin, norepinephrine, dopamine) by their respective transporters.
Methodology: This protocol is based on methods used for assessing transporter inhibition by tricyclic antidepressants.[1]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inhibition Assay:
-
The growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control.
-
A mixture of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) and a non-radiolabeled substrate is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
-
Quantification:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the respective transporter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of this compound is calculated.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
-
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples for pharmacokinetic studies.
Methodology: This protocol is a generalized procedure based on established methods for the analysis of tricyclic antidepressants and their metabolites in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Calibration and Quantification:
-
A calibration curve is prepared by spiking known concentrations of this compound into blank plasma.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Mandatory Visualizations
Visual representations are essential for understanding complex biological and experimental processes.
References
- 1. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Desmethyltrimipramine in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethyltrimipramine is the principal active metabolite of the tricyclic antidepressant (TCA) trimipramine. Formed in the liver primarily via the cytochrome P450 enzyme CYP2C19, this secondary amine metabolite plays a significant role in the overall pharmacological activity of its parent compound.[1] While trimipramine itself is characterized by its atypical profile of weak monoamine reuptake inhibition and potent receptor antagonism, this compound exhibits a pharmacological profile more aligned with traditional secondary amine TCAs.[1][2] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative interaction with monoamine transporters, and the experimental methodologies used to characterize these interactions.
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of presynaptic neurotransmitter reuptake, specifically targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] As a secondary amine TCA, it generally displays a greater potency for NET compared to the tertiary amine parent drug, trimipramine.[1][2] This action leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing noradrenergic and serotonergic neurotransmission. This modulation of monoaminergic systems is a cornerstone of the therapeutic action of many antidepressant medications.
Beyond its effects on transporters, this compound, like other TCAs, is presumed to interact with a variety of postsynaptic receptors, although specific quantitative binding data for the metabolite is less extensively documented than for the parent compound. These interactions likely contribute to both the therapeutic effects and the side-effect profile observed during treatment with trimipramine.
Metabolic Pathway
The metabolic conversion of trimipramine to this compound is a critical step in its pharmacology. This pathway provides context for the presence and activity of the metabolite in vivo.
Quantitative Pharmacological Data
The inhibitory activity of this compound at human monoamine transporters has been quantified, revealing its profile as a mixed norepinephrine and serotonin reuptake inhibitor. While its potency is considered modest compared to more selective agents, its accumulation in the brain may lead to significant transporter inhibition.[3]
Table 1: Inhibitory Potency of this compound at Human Monoamine Transporters
The following data were derived from studies using HEK293 cells heterologously expressing the human transporters.[3] Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Transporter Target | pIC₅₀ | IC₅₀ (µM) |
| Serotonin Transporter (hSERT) | 5.206 | 6.22 |
| Norepinephrine Transporter (hNET) | 5.535 | 2.92 |
| Dopamine Transporter (hDAT) | 4.530 | 29.51 |
Note: pIC₅₀ is the negative log of the molar IC₅₀ value. A higher pIC₅₀ value indicates greater potency. Data sourced from Haenisch et al. (2011) as cited in literature.[2]
Key Signaling & Interaction Pathways
This compound's primary role in neurotransmission is the blockade of monoamine reuptake at the presynaptic terminal. This direct interaction prevents the recycling of neurotransmitters from the synaptic cleft, thereby prolonging their availability to bind to postsynaptic receptors.
Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for determining its potency at monoamine transporters.
Protocol: Neurotransmitter Transporter Uptake Assay
This protocol describes a method to determine the IC₅₀ value of a test compound (e.g., this compound) for the inhibition of monoamine uptake into cells expressing the relevant transporter. The methodology is based on competitive uptake assays using a labeled substrate.[3]
Objective: To quantify the inhibitory potency of this compound on hSERT, hNET, and hDAT.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT.
-
Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Radiolabeled substrate (e.g., [³H]MPP⁺, [³H]serotonin, or [³H]norepinephrine).
-
Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Known selective inhibitors for defining non-specific uptake (e.g., citalopram for SERT, desipramine for NET).
-
96-well cell culture plates and filtration plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Cell Culture: Plate the transporter-expressing HEK293 cells into 96-well plates at a suitable density and allow them to adhere and form a confluent monolayer overnight.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radiolabeled substrate at a concentration near its Kₘ value.
-
Pre-incubation: Wash the cell monolayers with assay buffer. Add the various concentrations of this compound (or vehicle for total uptake control, or a saturating concentration of a selective inhibitor for non-specific uptake control) to the wells.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to all wells. Incubate for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the initial linear phase of uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., with a mild detergent or distilled water). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Protocol: Radioligand Binding Assay
This protocol provides a generalized method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor using a competitive radioligand binding assay.[4][5]
Objective: To determine the affinity of this compound for a target receptor (e.g., H₁, 5-HT₂ₐ).
Materials:
-
Tissue source rich in the target receptor (e.g., rat brain cortex) or cultured cells expressing the receptor.
-
Homogenization buffer and assay buffer.
-
Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).
-
Test compound: this compound.
-
Compound for defining non-specific binding (e.g., a high concentration of an unlabeled specific ligand).
-
Filtration apparatus (e.g., Brandel or Tomtec cell harvester) and glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet cellular debris. Re-centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + vehicle.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled specific ligand.
-
Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[5]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[6]
-
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the clinical profile of trimipramine. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, with a greater potency for NET, a characteristic feature of secondary amine TCAs. While it is less potent than many other antidepressants at these transporters, its accumulation in the central nervous system suggests that this mechanism is clinically relevant.[3] The technical protocols and quantitative data presented herein provide a foundational resource for further research into the nuanced role of this metabolite in modulating neurotransmission and its contribution to the treatment of depression.
References
- 1. ClinPGx [clinpgx.org]
- 2. Trimipramine - Wikipedia [en.wikipedia.org]
- 3. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Analysis of Desmethyltrimipramine
Introduction
Desmethyltrimipramine is the primary active metabolite of the tricyclic antidepressant trimipramine. Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound in plasma or serum. The method is sensitive, specific, and suitable for routine clinical and research applications.
Principle of the Method
The method involves the separation of this compound from endogenous plasma components and its parent drug, trimipramine, using reversed-phase HPLC.[3] Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength, providing a reliable and reproducible analytical technique.
Experimental Protocols
1. Sample Preparation (Plasma/Serum)
This protocol outlines a common liquid-liquid extraction procedure for isolating this compound from plasma or serum.
-
Reagents and Materials:
-
Procedure:
-
Pipette 1.0 mL of plasma or serum into a 15 mL centrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the sample by adding the appropriate volume of alkaline solution.
-
Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV-Vis Detector[6] |
| Column | µBondapak C18 or equivalent C18 column[3] |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer[3] |
| Flow Rate | 0.6 - 1.5 mL/min[3][6] |
| Column Temperature | 40°C[6][7] |
| Detection Wavelength | 214 nm, 220 nm, or 254 nm[1][6][7] |
| Injection Volume | 20 µL[6] |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity Range | 10 - 500 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.995[5][8] |
| Limit of Quantification (LOQ) | < 10 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 10%[1][9] |
| Inter-day Precision (%RSD) | < 15%[1][9] |
| Recovery | 89 - 100%[1] |
Data Presentation
Table 1: Summary of Chromatographic Conditions from Literature
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Hartter et al.[1] | Not Specified | Acetonitrile / Methanol | 1.5 | 214 |
| Sutfin et al.[3] | µBondapak C18 | Acetonitrile:KH₂PO₄:H₂O (45:50:5) | 0.6 | 254 |
| BenchChem[6] | Inertsil ODS-3V C18 | Acetonitrile:NaH₂PO₄ Buffer (pH 3.5) (40:60) | 1.5 | 252 |
| Reddy et al.[7] | BEH RP18 | Methanol (80:20) with gradient | Not Specified | 220 |
Table 2: Summary of Method Validation Data from Literature
| Reference | Linearity (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Hartter et al.[1][2] | 10 - 500 | < 10 | 4.7 | 8.7 | 89 - 100 |
| Sutfin et al.[3] | Not Specified | < 5 | < 11.3 | < 11.3 | Not Specified |
| Dadashpour et al.[5][8] | 2.5 - 120 | Not Specified | < 18.3 | < 18.3 | Not Specified |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic separation of antidepressant drugs: I. Tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Desmethyltrimipramine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine is the primary active metabolite of the tricyclic antidepressant trimipramine. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process to ensure safety and efficacy. This document provides detailed protocols for the quantification of this compound in human plasma samples using validated analytical methods. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Signaling Pathway and Metabolism
Trimipramine undergoes metabolism in the body, primarily through demethylation to form this compound. This process is a key part of its pharmacokinetic profile.
Caption: Metabolic pathway of trimipramine to this compound.
Experimental Protocols
This section details the necessary procedures for accurate quantification of this compound in plasma.
Blood Sample Collection and Handling
Proper sample collection and handling are critical to prevent degradation of the analyte. It is recommended to use EDTA-containing tubes for blood collection.[1] Serum separator tubes should be avoided as they can lead to significant losses of tricyclic antidepressants.[1] Plasma should be separated by centrifugation and can be stored at -20°C until analysis.[1]
Sample Preparation
The choice of sample preparation method depends on the analytical technique employed. The goal is to extract this compound from the plasma matrix and remove interfering substances.
This is a common method for extracting tricyclic antidepressants from biological matrices.
Protocol:
-
To 1 mL of plasma, add a suitable internal standard.
-
Alkalinize the sample by adding 0.5 mL of 1 M NaOH.
-
Add 3 mL of an extraction solvent mixture, such as heptane:isoamyl alcohol (95:5 v/v).[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube.
-
For HPLC-UV analysis, back-extract the analyte into an acidic aqueous phase (e.g., 200 µL of 0.3% orthophosphoric acid) for direct injection.[2][3]
-
For GC-MS analysis, the organic extract can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for derivatization or direct injection.[4]
SPE offers a cleaner extract compared to LLE and can be automated.
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., with a buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
This is a simpler but potentially less clean extraction method.
Protocol:
-
To 50 µL of plasma, add a suitable internal standard.[5]
-
Add a precipitating agent like acetonitrile (e.g., 850 µL).[5]
-
Vortex for 3 minutes.[5]
-
Centrifuge at high speed (e.g., 12,300 x g for 5 minutes).[5]
-
The supernatant can be directly injected or evaporated and reconstituted.[5]
Caption: General workflow for plasma sample preparation.
Analytical Methods
GC-MS provides high sensitivity and specificity. Derivatization may be required to improve the chromatographic properties of this compound.
Protocol:
-
Derivatization (if necessary): The dried extract can be derivatized, for instance, using trifluoroacetic acid anhydride.[6]
-
GC Column: A capillary column such as an SE-54 is suitable.[6]
-
Injection: Inject the derivatized or underivatized sample into the GC.
-
Separation: Use a suitable temperature program to separate the analytes.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.[4]
HPLC can be coupled with UV or mass spectrometry detectors.
Protocol:
-
Column: A reverse-phase C8 or C18 column is commonly used.[2][3]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., water or ammonium acetate) is typical.[2][3][7]
-
Detection:
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound and related compounds.
Table 1: Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Limit of Quantitation (LOQ) | 2 ng/mL[6] | 2.5 - 20 ng/mL[2][3][8] | 0.25 - 5.0 ng/mL[5][9] |
| Linearity Range | Varies | 2.5 - 120 ng/mL[2][3] | 0.25 - 500 ng/mL[9] |
| Precision (%CV) | < 15% | < 18.3%[2][3] | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±15% |
| Recovery | > 87% (for similar compounds)[10] | ~90% (for similar compounds)[8] | 87.0 - 99.5% (for similar compounds)[5] |
Table 2: Example Chromatographic Conditions
| Parameter | HPLC-UV Example[2][3] | LC-MS/MS Example |
| Column | C8 reverse phase | C18 reverse phase |
| Mobile Phase | Acetonitrile : Water (75:25) | Acetonitrile with 0.1% formic acid and 20 mM ammonium formate[5] |
| Flow Rate | 1.0 - 1.5 mL/min[11][12] | Gradient elution |
| Detection | UV at 215 nm | MRM mode |
Conclusion
The methods outlined in this application note provide robust and reliable approaches for the quantification of this compound in plasma samples. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. For high sensitivity and specificity, LC-MS/MS is the preferred method. For routine therapeutic drug monitoring, HPLC-UV can be a cost-effective alternative. Proper validation of the chosen method is essential to ensure accurate and precise results.
References
- 1. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Desmethyltrimipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine is the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine.[1] Like other secondary amine TCAs, it primarily functions as a norepinephrine reuptake inhibitor, with a lesser effect on serotonin reuptake.[1][2] Understanding the in vivo pharmacological profile of this compound is crucial for elucidating its contribution to the therapeutic effects and side-effect profile of its parent compound, trimipramine. These application notes provide detailed protocols for preclinical in vivo studies in rodent models to assess the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.
Mechanism of Action
This compound exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft. This blockage leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[2][3] Chronic administration of related TCAs has been shown to lead to downstream adaptations, including the down-regulation of β-adrenergic receptors and sensitization of postsynaptic serotonergic receptors.[2]
The inhibitory potency of this compound at human monoamine transporters has been determined in vitro, providing a basis for its neurochemical effects.
Signaling Pathway
References
Application Notes and Protocols for Studying Desmethyltrimipramine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine is the primary active N-demethylated metabolite of the tricyclic antidepressant (TCA) Trimipramine.[1][2] While the parent drug, Trimipramine, is characterized as an atypical antidepressant with a complex pharmacological profile that includes potent receptor antagonism and weak monoamine reuptake inhibition, its metabolites may contribute significantly to its overall therapeutic effect.[3][4] this compound, like the demethylated metabolites of other tertiary amine TCAs, exhibits its own distinct pharmacological activity, primarily as an inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake.[2][5]
A significant challenge in the preclinical assessment of this compound is the limited availability of published in vivo behavioral studies focusing specifically on this metabolite. Most research has concentrated on the parent compound or has used the abbreviation "DMI" to refer to Desipramine (a metabolite of Imipramine), leading to potential confusion.
These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the antidepressant-like effects of this compound. The protocols outlined below are for well-validated, standard animal models used in the screening and characterization of antidepressant compounds. The experimental designs are based on the known pharmacological profile of this compound as a monoamine reuptake inhibitor.
Pharmacological Profile and Quantitative Data
The primary mechanism of action for this compound is the inhibition of the human serotonin transporter (hSERT) and norepinephrine transporter (hNAT).[5] Its potency is comparable to the parent compound, Trimipramine, and is considered relatively weak compared to more selective reuptake inhibitors.[5] However, given that metabolites can accumulate in the brain, often at concentrations higher than the parent drug, this weak inhibition may be clinically relevant.[5][6] The following table summarizes the inhibitory potencies of this compound and its parent compound at key human monoamine transporters.
Table 1: Inhibitory Potencies (IC₅₀) of Trimipramine and this compound at Human Monoamine Transporters
| Compound | hSERT (IC₅₀ in µM) | hNAT (IC₅₀ in µM) | hDAT (IC₅₀ in µM) |
|---|---|---|---|
| Trimipramine | 2.1 | 4.9 | >30 |
| This compound | 5.2 | 5.5 | >30 |
Data sourced from Haenisch et al. (2011).[5] Lower IC₅₀ values indicate higher potency.
Recommended Animal Models and Experimental Protocols
The selection of an animal model is critical for assessing antidepressant efficacy. Acute models are suitable for initial screening and establishing antidepressant-like activity, while chronic models provide greater construct validity by mimicking the prolonged stress that can lead to depressive states in humans.[7][8]
Experimental Workflow
A typical preclinical workflow for evaluating a novel compound like this compound in a chronic stress model is depicted below. This process ensures a systematic evaluation from model induction to behavioral and molecular analysis.
Protocol: Forced Swim Test (FST)
The FST is a widely used acute screening model that assesses "behavioral despair." A reduction in immobility time is indicative of antidepressant efficacy.[9][10]
-
Principle: Rodents placed in an inescapable cylinder of water will eventually cease active escape attempts and adopt an immobile posture. Antidepressants prolong the duration of active, escape-oriented behaviors (swimming, climbing).
-
Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 40 cm high for mice; 20 cm diameter, 50 cm high for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice, 30 cm for rats).[9][11]
-
Animals: Male C57BL/6 mice (20-25g) or male Sprague-Dawley rats (200-250g).
-
Experimental Procedure:
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes before the test. A positive control, such as Imipramine (15-30 mg/kg, i.p.), should be used.
-
Test Session (Mice): Place each mouse individually into the swim cylinder for a 6-minute session.[9] The session is typically video-recorded for later analysis.
-
Test Session (Rats): The procedure often involves a two-day protocol.
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute habituation session without drug treatment.
-
Day 2 (Test): 24 hours later, administer the drug/vehicle and place the rat back in the cylinder for a 5-minute test session.
-
-
Post-Test: After the session, remove the animal, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning to its home cage.
-
-
Data Collection and Analysis: A trained observer, blind to the treatment groups, scores the video recordings. The primary measure is immobility time , defined as the period the animal makes only the minimal movements necessary to keep its head above water.[11] Data are typically analyzed from the final 4 minutes of the 6-minute mouse session. An increase in climbing behavior is often associated with noradrenergic compounds.
Protocol: Tail Suspension Test (TST)
The TST is another rapid screening tool for antidepressant-like activity, primarily used in mice.[12][13]
-
Principle: Mice suspended by their tail will alternate between struggling and immobility. The duration of immobility is interpreted as a measure of behavioral despair, which is reduced by antidepressants.[14]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely, unable to touch any surfaces. The area should be shielded to prevent the mouse from seeing other animals.[12]
-
Animals: Male NMRI or CD1 mice (20-25g). Strain differences can impact baseline immobility and drug response.[15]
-
Experimental Procedure:
-
Preparation: Measure approximately 1 cm from the tip of the mouse's tail and wrap a piece of adhesive tape around it, ensuring it is secure but does not constrict circulation.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.
-
Suspension: Attach the free end of the tape to the suspension bar. The mouse's head should be approximately 10-20 cm from the floor.
-
Test Session: The test duration is 6 minutes and is video-recorded.[14]
-
-
Data Collection and Analysis: A blinded observer scores the duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration. Automated systems are also widely used for this purpose.
Protocol: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high construct and face validity for depression, as it induces key symptoms like anhedonia (a core symptom of depression).[7][16] Reversal of these symptoms by chronic, but not acute, drug administration is a key predictor of clinical efficacy.
-
Principle: Exposing rodents to a series of varied, mild, and unpredictable stressors over several weeks induces a depressive-like state, characterized by anhedonia, anxiety-like behaviors, and altered HPA axis function.[17]
-
Apparatus: Standard animal housing cages plus equipment for various stressors (e.g., tilting cages, strobe lights, shallow water baths, empty water bottles).
-
Animals: Male Sprague-Dawley rats (180-200g) or C57BL/6 mice (20-25g).
-
Experimental Procedure:
-
Baseline Measurement: Before starting the CUMS protocol, measure baseline sucrose preference for 48 hours to ensure no pre-existing group differences.
-
CUMS Protocol (4-6 weeks): Subject animals to a daily schedule of stressors. Two different mild stressors are typically applied each day in an unpredictable sequence. Examples include:
-
Cage tilt (45°)
-
Strobe light exposure (12 hours)
-
Reversed light/dark cycle
-
Food or water deprivation (12-24 hours)
-
Damp bedding (12 hours)
-
Forced swim in cool water (4°C for 5 min)
-
Social isolation or crowding
-
-
Drug Administration: Begin daily administration of this compound (e.g., 10 mg/kg, oral gavage) or vehicle starting from the third week of the CUMS protocol and continuing until the end.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Conduct this test weekly to monitor the progression of anhedonia.
-
Habituation: For 48 hours, present animals with two identical bottles, both containing a 1% sucrose solution.
-
Deprivation: 12-14 hours before the test, remove all food and water.
-
Test: Present animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water. After 1-2 hours, remove and weigh the bottles.
-
-
-
-
Data Collection and Analysis:
-
Anhedonia: Calculate sucrose preference as: [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100. A significant decrease in sucrose preference in the CUMS/Vehicle group compared to non-stressed controls indicates anhedonia. A successful antidepressant treatment is expected to reverse this deficit.
-
Other tests: At the end of the CUMS period, other behavioral tests like the FST or Open Field Test can be performed.
-
Expected Outcomes and Data Interpretation
Based on its profile as a norepinephrine and serotonin reuptake inhibitor, this compound would be hypothesized to produce specific effects in these models. The following table illustrates expected results for a compound with this mechanism of action.
Table 2: Illustrative Hypothetical Data for this compound in Rodent Models
| Model | Animal | Treatment Group | Key Parameter | Expected Outcome |
|---|---|---|---|---|
| Forced Swim Test | Rat | Vehicle Control | Immobility Time (s) | 120 ± 15 |
| This compound (10mg/kg) | Immobility Time (s) | 75 ± 10 * | ||
| Imipramine (20mg/kg) | Immobility Time (s) | 70 ± 12 * | ||
| Tail Suspension Test | Mouse | Vehicle Control | Immobility Time (s) | 150 ± 20 |
| This compound (10mg/kg) | Immobility Time (s) | 90 ± 15 * | ||
| Imipramine (20mg/kg) | Immobility Time (s) | 85 ± 18 * | ||
| CUMS + SPT | Rat | Non-Stress + Vehicle | Sucrose Preference (%) | 85 ± 5 |
| CUMS + Vehicle | Sucrose Preference (%) | 55 ± 8 | ||
| CUMS + this compound | Sucrose Preference (%) | 78 ± 6 * |
*Values are illustrative and represent a statistically significant improvement compared to the vehicle control group.
Proposed Signaling Pathway
The antidepressant effects of monoamine reuptake inhibitors are believed to extend beyond simple increases in synaptic neurotransmitter levels. Chronic treatment is thought to induce neuroadaptive changes, including the modulation of intracellular signaling cascades that regulate gene expression and neuroplasticity. The cAMP Response Element-Binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is a key downstream target.
Conclusion and Further Applications
While direct behavioral data for this compound is sparse, its established pharmacological profile strongly supports its potential as an active antidepressant agent. The protocols detailed in this document provide a rigorous framework for confirming its antidepressant-like efficacy in vivo.
Key Application Notes:
-
Dose-Response Studies: It is crucial to establish a full dose-response curve for this compound in acute models (FST, TST) to identify the optimal therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Studies should be designed to correlate brain and plasma concentrations of this compound with behavioral outcomes to understand the exposure-response relationship.
-
Comparative Studies: Direct, head-to-head comparisons with the parent compound Trimipramine and other standard antidepressants (e.g., Imipramine, Fluoxetine) are necessary to fully characterize its unique profile.
-
Molecular Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) should be collected to measure changes in markers of neuroplasticity (BDNF, pCREB) and monoamine levels to confirm the mechanism of action.
By applying these standardized models and protocols, researchers can elucidate the specific contribution of this compound to the antidepressant effects of Trimipramine and evaluate its potential as a standalone therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. Trimipramine - Wikipedia [en.wikipedia.org]
- 4. Trimipramine, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tail suspension test - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Desmethyltrimipramine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant Trimipramine, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.
I. Introduction
This compound is a significant metabolite of Trimipramine, contributing to its overall therapeutic and toxic effects. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical products is crucial for clinical and research purposes. HPLC is a powerful analytical technique widely employed for this application due to its high specificity, sensitivity, and precision. This document details established HPLC methods, including sample preparation, chromatographic conditions, and data analysis.
II. Experimental Protocols
Several HPLC methods have been developed for the analysis of this compound and other tricyclic antidepressants. Below are detailed protocols for two common approaches: a reversed-phase HPLC method with UV detection and an automated method with online solid-phase extraction.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from methods developed for related tricyclic antidepressants and is suitable for the quantification of this compound in plasma or serum.
1. Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a common and effective technique for extracting this compound from biological samples.[1]
-
To 1 mL of plasma or serum, add an internal standard (e.g., Paroxetine).
-
Add a suitable organic solvent, such as a mixture of heptane and isoamyl alcohol (95:5 v/v) or chloroform, for extraction.[2][3]
-
Vortex the mixture for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
For methods requiring back-extraction to further purify the sample, the organic phase can be re-extracted with an acidic solution (e.g., 0.3% v/v orthophosphoric acid).[3][4]
-
Evaporate the final organic or acidic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is recommended.[5]
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 3 µm) is a suitable choice.[5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M Sodium Hydrogen Phosphate, pH adjusted to 3.5) in a ratio of approximately 40:60 (v/v) is often used.[5]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[2][5][6]
-
Column Temperature: Maintaining a constant column temperature, for example at 40°C, can improve peak shape and reproducibility.[5]
-
Detection Wavelength: this compound can be detected at various UV wavelengths, with 214 nm, 230 nm, and 252 nm being common choices.[5][6][7]
-
Injection Volume: A 20 µL injection volume is standard.[5]
Protocol 2: Automated HPLC with Online Solid-Phase Extraction
For high-throughput analysis, an automated method with online solid-phase extraction (SPE) offers significant advantages in terms of speed and reduced manual labor.[8][9]
1. Sample Preparation
-
For this automated method, plasma or serum samples can be directly injected into the HPLC system after centrifugation to remove particulate matter.[8]
2. Chromatographic Conditions
-
HPLC System: A column-switching HPLC system is required. This setup includes a pre-column for sample cleanup and an analytical column for separation.
-
Pre-column (Extraction Column): A suitable solid-phase extraction material is used to trap the analyte of interest from the biological matrix.
-
Analytical Column: A C18 or similar reversed-phase column is used for the chromatographic separation.
-
Mobile Phase: An isocratic mobile phase is typically employed.[8][9]
-
Detection: UV detection is commonly used.
-
The system automatically performs the extraction, column switching, and analytical separation in a continuous workflow.
III. Data Presentation
The performance of HPLC methods for this compound analysis can be summarized by several key parameters. The following tables provide a summary of typical quantitative data from various studies on tricyclic antidepressants.
Table 1: Chromatographic Parameters and Performance Data
| Parameter | Method 1 (LLE-HPLC-UV) | Method 2 (Automated SPE-HPLC) |
| Linearity Range | 10 - 500 ng/mL | 10 - 500 ng/mL[8][9] |
| Limit of Quantification (LOQ) | ~5 ng/mL[6] | < 10 ng/mL[8][9] |
| Intra-day Variability (%CV) | 2.0 - 6.2%[6][9] | 4.7%[8][9] |
| Inter-day Variability (%CV) | 4.9 - 12.3%[6][9] | 8.7%[8][9] |
| Recovery | 86.14 - 100.3%[2][6] | Not explicitly stated |
IV. Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described analytical protocols.
Caption: Workflow for HPLC analysis with Liquid-Liquid Extraction.
Caption: Workflow for automated HPLC with online Solid-Phase Extraction.
References
- 1. medmedchem.com [medmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2018-1613 [excli.de]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Desmethyltrimipramine in Human Plasma by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantification of desmethyltrimipramine (DTRI), the primary active metabolite of the tricyclic antidepressant trimipramine, in human plasma using gas chromatography-mass spectrometry (GC-MS). The method involves a robust sample preparation procedure including derivatization, followed by sensitive and selective GC-MS analysis. This methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
Introduction
This compound is the main pharmacologically active metabolite of trimipramine, a tricyclic antidepressant used in the treatment of major depressive disorder. Monitoring the plasma concentrations of DTRI is crucial for optimizing therapeutic outcomes and minimizing toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly specific and sensitive analytical technique for the determination of DTRI in complex biological matrices like plasma.[1][2] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., deuterated analogue of a related tricyclic antidepressant)
-
Trifluoroacetic acid anhydride (TFAA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Organic solvents (e.g., hexane, iso-octane, dichloromethane)[3]
-
Deionized water
-
Human plasma
-
Solid-Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents
Sample Preparation
A critical step for accurate quantification is the effective isolation of the analyte from the plasma matrix. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods.[3][4] A derivatization step is often required for tricyclic antidepressants to improve their volatility and thermal stability for GC-MS analysis.[2]
1. Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: To 1 mL of plasma, add the internal standard and mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol, dichloromethane).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for derivatization.
2. Derivatization Protocol:
A two-step derivatization process has been shown to be effective for trimipramine and its metabolites.[1]
-
Add trifluoroacetic acid anhydride to the dried extract and heat to form the trifluoroacetyl derivative.
-
Evaporate the reagent and then add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize the hydroxyl groups.
-
The final derivatized sample is then ready for GC-MS injection.
GC-MS Analysis
The following are typical GC-MS conditions that may require optimization for specific instruments.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: SE-54 capillary silica column (or a similar mid-polarity column like DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data for the analysis of this compound is summarized in the table below. The selection of specific ions for monitoring is crucial for the selectivity of the method and should be determined by analyzing the mass spectrum of the derivatized DTRI standard.
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 2 ng/mL | [1] |
| Column Type | SE-54 capillary silica | [1] |
| Derivatization Reagents | Trifluoroacetic acid anhydride, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | [1] |
Signaling Pathways and Experimental Workflows
The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed sample preparation protocol, including a two-step derivatization, ensures high recovery and chromatographic performance. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development and clinical chemistry for the routine analysis of this important metabolite.
References
- 1. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Desmethyltrimipramine Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of desmethyltrimipramine from biological matrices for analytical quantification. The methodologies covered include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, primarily tailored for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is the primary active metabolite of the tricyclic antidepressant trimipramine. Accurate quantification of this compound in biological samples such as plasma, serum, and oral fluid is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic analysis.[1][2] The selection of an appropriate sample preparation method is critical to remove interfering endogenous components and concentrate the analyte, thereby ensuring the sensitivity, accuracy, and reliability of the analytical method.[3][4][5][6] This document outlines validated protocols for the most common sample preparation techniques.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of this compound and other tricyclic antidepressants.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Method | Reference |
| This compound | Plasma/Serum | Not Specified | >94% (for similar TCAs) | <10 | 10 - 500 | HPLC | [1][7][8] |
| Nortriptyline, Amitriptyline | Porcine Serum | Oasis HLB | >94 | Not Specified | Not Specified | HPLC | [8] |
| Clomipramine, Desmethylclomipramine | Plasma | Isolute C2 | 97.0 - 100.3 | 5 | Not Specified | HPLC-UV | [9] |
| 18 Antidepressants | Whole Blood | Not Specified | Not Specified | 2.5 | 2.5 - 900 | LC-MS/MS | [10] |
| Various Antidepressants | Oral Fluid | Mixed-Mode | 51.4 - 84.1 | 5 | Not Specified | LC-MS/MS | [2] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Method | Reference |
| Trimipramine & other TCAs | Serum | Hexane | 20 - 44 (manual), 72 - 97 (automated) | 10 (manual), 5 (automated) | 25 - 1000 | HPLC | [11] |
| Amitriptyline, Imipramine, Clomipramine | Plasma | Acetonitrile/n-hexane | 79 - 98 | 3 - 10 | Not Specified | GC-FID | [12] |
| Clomipramine, Desmethylclomipramine | Plasma | Heptane:Isoamyl alcohol (95:5) | Not Specified | 2.5 | 2.5 - 120 | HPLC-UV | [13][14] |
Table 3: Protein Precipitation Performance Data
| Analyte | Matrix | Precipitating Agent | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Method | Reference |
| Imipramine, Desipramine | Mouse Serum | Acetonitrile | High (not specified) | Not Specified | Not Specified | UHPLC-Q-TOF-MS | [3] |
| Trimipramine | Human Plasma | Methanol | Not Specified | 0.1 | 0.1 - 100.1 | LC-MS/MS | [15] |
| 15 TCAs | Plasma | Acetonitrile | Not Specified | Varies by analyte | Varies by analyte | LC-MS/MS | [16] |
| 71 Neuropsychotropic drugs | Human Serum | Methanol-Acetonitrile | Not Specified | Not Specified | Varies by analyte | UPLC-MS/MS | [17] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
This protocol is a generalized procedure based on methods for tricyclic antidepressants.[8][9]
Materials:
-
SPE cartridges (e.g., C2, C18, or polymeric sorbents like Oasis HLB)
-
SPE vacuum manifold
-
Plasma or serum sample
-
Phosphoric acid (2%)
-
Methanol
-
Elution solvent (e.g., Methanol with 2% ammonia)
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or serum, add 1 mL of 2% phosphoric acid and vortex.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1-2 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol is adapted from methods developed for clomipramine and its desmethyl metabolite.[13][14]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Sodium hydroxide (1 M)
-
Extraction solvent: Heptane:Isoamyl alcohol (95:5 v/v)
-
Back-extraction solution: 0.3% Orthophosphoric acid
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 1 mL of plasma into a centrifuge tube.
-
Alkalinization and IS Addition: Add 100 µL of IS solution and 0.5 mL of 1 M NaOH. Vortex for 30 seconds.
-
Extraction: Add 3 mL of the extraction solvent, vortex for 1 minute, and then centrifuge at 2000 g for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Back-Extraction: Add 200 µL of 0.3% orthophosphoric acid to the organic phase, vortex for 1 minute, and centrifuge.
-
Sample Collection: The lower aqueous layer containing the analyte is carefully collected.
-
Analysis: The aqueous extract is ready for direct injection into the HPLC system.
Protein Precipitation Protocol for Plasma/Serum
This is a rapid and simple method often used for LC-MS/MS analysis.[3][15][16]
Materials:
-
Plasma or serum sample (e.g., 50 µL)
-
Internal Standard (IS) solution
-
Precipitating agent: Acetonitrile or Methanol
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample and IS: In a microcentrifuge tube, combine 50 µL of the plasma/serum sample with 50 µL of the IS solution.
-
Precipitation: Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the reconstitution solution. This step helps to concentrate the analyte and ensure solvent compatibility with the mobile phase.
-
Analysis: The supernatant (or reconstituted sample) is ready for analysis.
Method Selection Considerations
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to minimal matrix effects and high sensitivity. It is, however, more time-consuming and costly than other methods.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use. The selectivity can be tuned by adjusting the pH and choice of organic solvent.
-
Protein Precipitation is the fastest and simplest method, making it suitable for high-throughput screening.[3] However, it may result in significant matrix effects due to the co-extraction of endogenous components, which can be problematic for LC-MS/MS analysis without a stable isotope-labeled internal standard.[18][19]
The choice of the optimal sample preparation method will depend on the specific requirements of the assay, including the desired sensitivity, sample throughput, available equipment, and the nature of the biological matrix.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antidepressant drugs in oral fluid using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbspd.com [cbspd.com]
- 5. japsonline.com [japsonline.com]
- 6. Analysis of drugs in biological matrix | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. lcms.cz [lcms.cz]
- 17. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Therapeutic Drug Monitoring of Desmethyltrimipramine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine is the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine. As a pharmacologically active compound, this compound contributes significantly to the therapeutic and potentially toxic effects of trimipramine treatment. The monitoring of this compound plasma concentrations, known as Therapeutic Drug Monitoring (TDM), is a critical tool for optimizing treatment efficacy and minimizing adverse effects. This is particularly important due to the nonlinear pharmacokinetics of trimipramine, where an increase in the dose of the parent drug can lead to a disproportionately large increase in the plasma concentration of this compound[1]. TDM helps in individualizing dosage regimens, assessing patient compliance, and investigating potential drug-drug interactions.
These application notes provide a comprehensive overview of the methodologies and protocols for the therapeutic drug monitoring of this compound, aimed at researchers, scientists, and professionals in drug development.
Clinical Significance and Pharmacokinetics
Trimipramine is metabolized in the liver to this compound, a process primarily mediated by the cytochrome P450 enzymes CYP2C19, with a minor role played by CYP2C9[2]. Both trimipramine and its active metabolite, this compound, are further metabolized through hydroxylation by CYP2D6 to inactive forms[2]. This compound, as a secondary amine, has a more pronounced effect on norepinephrine reuptake compared to the parent tertiary amine, which has a greater serotonergic effect[2]. The significant inter-individual variability in the activity of these enzymes leads to a wide range of plasma concentrations of this compound among patients receiving similar doses of trimipramine. This variability underscores the clinical utility of TDM for personalized dose adjustments.
Pharmacokinetic Parameters of Trimipramine and this compound
| Parameter | Trimipramine | This compound | Reference |
| Metabolism | Primarily by CYP2C19 to this compound; Hydroxylation by CYP2D6. | Hydroxylation by CYP2D6 to 2-hydroxythis compound. | [2] |
| Elimination Half-Life (t½) | ~23 ± 1.9 hours (intravenous dosing) | Data not clearly specified for the metabolite alone. | [3] |
| Protein Binding | ~94.9% | Data not specified. | [3] |
| Steady-State Plasma Concentrations (from Trimipramine dosing) | 75 mg/day: 53.8 ng/mL | 75 mg/day: 26.3 ng/mL | [1] |
| 150 mg/day: 122.5 ng/mL | 150 mg/day: 133.8 ng/mL | [1] |
Therapeutic Drug Monitoring Workflow
The process of therapeutic drug monitoring for this compound involves several key steps, from sample collection to the clinical interpretation of the results.
References
Desmethyltrimipramine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltrimipramine, a primary active metabolite of the tricyclic antidepressant (TCA) trimipramine, is a compound of significant interest in preclinical psychopharmacology research.[1] Like other desmethyl metabolites of TCAs, it is formed in the liver primarily through the action of cytochrome P450 enzymes, particularly CYP2C19, with subsequent hydroxylation by CYP2D6.[1] While the parent compound trimipramine exhibits a complex pharmacological profile, understanding the specific contributions of its metabolites, such as this compound, is crucial for a comprehensive understanding of its therapeutic and adverse effects. These application notes provide an overview of this compound's known pharmacological characteristics and detailed protocols for its investigation in preclinical research settings.
Mechanism of Action
Unlike many typical tricyclic antidepressants, trimipramine and its metabolite this compound are characterized as relatively weak inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake.[2] Their clinical effects are thought to be mediated primarily through potent antagonism of various neurotransmitter receptors.[3] this compound's pharmacological activity is believed to contribute significantly to the overall effects observed after trimipramine administration.
Data Presentation: Receptor Binding and Transporter Inhibition
Quantitative data on the binding affinity and transporter inhibition of this compound are limited. The following tables summarize available data for this compound and provide comparative data for its parent compound, trimipramine, and a structurally related desmethyl metabolite, nortriptyline, to offer a broader context for its potential pharmacological profile.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | Species | Assay | IC50 (nM) | Reference |
| This compound | hSERT | Human | [3H]MPP+ uptake | ~2000-10000 (comparable to Trimipramine) | |
| hNET | Human | [3H]MPP+ uptake | ~2000-10000 (comparable to Trimipramine) | ||
| hDAT | Human | [3H]MPP+ uptake | >10000 | ||
| Trimipramine | hSERT | Human | [3H]MPP+ uptake | 2000-10000 | |
| hNET | Human | [3H]MPP+ uptake | 2000-10000 | ||
| hDAT | Human | [3H]MPP+ uptake | >10000 | ||
| Nortriptyline | hSERT | Human | Neurotransmitter Uptake | 18 | [4] |
| hNET | Human | Neurotransmitter Uptake | 1.9 | [4] | |
| hDAT | Human | Neurotransmitter Uptake | 290 | [4] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. IC50 values represent the concentration required to inhibit 50% of transporter activity.
Table 2: Receptor Binding Affinities (Ki in nM)
Due to the limited availability of specific Ki values for this compound, data for the structurally similar and well-characterized desmethyl metabolite, nortriptyline, and the parent compound, trimipramine, are presented for comparative purposes.
| Receptor | Nortriptyline (Ki, nM) | Trimipramine (Ki, nM) | Reference |
| Histamine H1 | 1.6 | 0.32 | [5] |
| Serotonin 5-HT2A | 5.0 | 13 | [5] |
| Alpha-1 Adrenergic | 13 | 5.4 | [5] |
| Muscarinic Acetylcholine (M1-M5) | 48 | 31 | [5] |
| Dopamine D2 | 300 | 130 | [5] |
Ki values represent the equilibrium dissociation constant, with a lower value indicating higher binding affinity.
Signaling Pathways
The primary mechanism of action for this compound, like its parent compound, is believed to be receptor antagonism. Blockade of these receptors initiates or inhibits downstream signaling cascades.
Histamine H1 Receptor Antagonism
Antagonism of the H1 receptor is a prominent feature of many tricyclic compounds and is associated with sedative effects.
Alpha-1 Adrenergic Receptor Antagonism
Blockade of alpha-1 adrenergic receptors can contribute to sedative effects and orthostatic hypotension.
Experimental Protocols
Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of this compound for a specific receptor using a radioligand binding assay.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine for H1 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Forced Swim Test (FST)
The FST is a common preclinical model to assess antidepressant-like activity. While specific data for this compound is lacking, the following protocol, adapted for desipramine, can be used.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is for habituation.
-
Drug Administration (Day 2): Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at desired doses 30-60 minutes before the test session.
-
Test session (Day 2): Place the rats individually in the swim cylinder for a 5-minute test session. Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Pharmacokinetic Studies in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. The following provides a general protocol for a pharmacokinetic study in rats. Pharmacokinetic parameters for the related compound nortriptyline in rats include an oral bioavailability of 45-85% and a plasma clearance of approximately 54 L/h.[4]
Methodology:
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Drug Administration: Administer this compound via intravenous (i.v.) bolus or oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This compound is an active metabolite of trimipramine that likely contributes to its overall pharmacological effects. Its profile as a weak monoamine reuptake inhibitor but a potent antagonist at several key neurotransmitter receptors distinguishes it from many other tricyclic antidepressants. The protocols outlined in these application notes provide a framework for researchers to further investigate the preclinical pharmacology of this compound, contributing to a better understanding of its potential therapeutic applications and liabilities. Further research is warranted to obtain more specific quantitative data on its receptor binding profile and in vivo effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Desmethyltrimipramine Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro solubility of desmethyltrimipramine.
Frequently Asked Questions (FAQs)
Q1: What is known about the solubility of this compound?
Q2: Why is my this compound precipitating in my aqueous buffer (e.g., PBS, cell culture medium)?
A2: Precipitation of tricyclic antidepressants in aqueous buffers is a common issue. This can be attributed to several factors:
-
pH-Dependent Solubility: this compound, like other basic drugs, is expected to be more soluble at an acidic pH where it is protonated and forms a more soluble salt. In neutral or alkaline buffers (e.g., PBS pH 7.4), the uncharged free base form is less soluble. Studies on the structurally similar compound desipramine have shown a significant decrease in solubility as the pH increases.[3][4]
-
Common Ion Effect: If you are using a salt form of this compound (e.g., hydrochloride), the presence of chloride ions in your buffer can reduce its solubility.
-
Low Intrinsic Solubility: The inherent physicochemical properties of the molecule may lead to low solubility in aqueous environments.
Q3: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays. These can be broadly categorized into physical and chemical modifications.[5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (amorphous forms, co-crystallization).[5]
-
Chemical Modifications: Common approaches include pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants.[5][6][7]
Q4: Can I use DMSO to dissolve this compound? What are the potential issues?
A4: Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly water-soluble compounds for in vitro assays. While effective at dissolving many nonpolar compounds, there are important considerations:
-
Precipitation upon Dilution: When a DMSO stock solution is diluted into an aqueous buffer, the drug may precipitate if its concentration exceeds its solubility limit in the final aqueous environment.
-
Cellular Toxicity: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), although the tolerance can vary between cell lines.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cloudy solution or visible precipitate after adding this compound to buffer. | The concentration of this compound exceeds its aqueous solubility at the buffer's pH. | 1. Adjust the pH: Lower the pH of your buffer to increase the solubility of the basic this compound. 2. Use a Co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and dilute it into your buffer, ensuring the final solvent concentration is non-toxic to your system. 3. Employ Cyclodextrins: Pre-complex this compound with a cyclodextrin to enhance its aqueous solubility before adding it to your buffer. |
| Precipitation occurs over time during the experiment. | The solution is supersaturated and thermodynamically unstable. | 1. Decrease the Final Concentration: Work at a lower, more stable concentration of this compound. 2. Incorporate Stabilizers: The use of cyclodextrins or certain polymers can help stabilize supersaturated solutions. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | 1. Standardize the Protocol: Ensure a consistent and well-documented procedure for preparing your dosing solutions, including the order of addition of components and mixing times. 2. Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time. |
| Cell toxicity or altered cellular function is observed. | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to deliver the drug. 2. Reduce Solvent Concentration: Lower the final concentration of the organic solvent in your assay by adjusting your stock solution concentration and dilution scheme. |
Quantitative Data for Structurally Similar Compounds
Table 1: pH-Dependent Solubility of Desipramine Hydrochloride in Saline Phosphate Buffer
| pH | Solubility (mg/mL) |
| < 3.9 | Elevated solubility due to soluble drug-phosphate complexes |
| 8.8 - 9.6 | pH of maximum solubility (pHmax) in phosphate-containing solutions |
| > 11 | Formation of oils mixed with solids |
Data adapted from studies on desipramine, which is structurally similar to this compound.[4]
Table 2: Association Constants (Ka) of Tricyclic Antidepressants with Cyclodextrins at 25°C
| Tricyclic Antidepressant | Cyclodextrin | Association Constant (Ka, M-1) |
| Nortriptyline | β-Cyclodextrin | Data not specified, but complexation confirmed |
| Imipramine | β-Cyclodextrin | 1500 - 3000 |
| Desipramine | β-Cyclodextrin | 1500 - 3000 |
| Amitriptyline | β-Cyclodextrin | 23.9 x 103 |
This table provides context on the interaction of similar compounds with cyclodextrins.[5][8][9][10]
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol is a starting point for determining the pH-dependent solubility of this compound.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.
-
Add excess compound: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Measure final pH: Measure the pH of the supernatant to confirm the final pH of the saturated solution.
Protocol 2: Preparation of this compound Solution using a Co-solvent
This protocol describes the preparation of a dosing solution using DMSO as a co-solvent.
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Perform serial dilutions: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock solutions.
-
Dilute into aqueous buffer: For the final working solution, dilute the DMSO stock (or intermediate stock) into the pre-warmed (if applicable) aqueous experimental buffer (e.g., cell culture medium). The final DMSO concentration should typically be kept below 0.5% (v/v).
-
Tip: Add the DMSO stock to the buffer while vortexing to facilitate rapid mixing and minimize local precipitation.
-
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO to the aqueous buffer.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines a method for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-100 mM). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Add this compound: Add this compound powder to the HP-β-CD solution. The molar ratio of drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal solubilizing concentration.
-
Facilitate complexation: Stir or sonicate the mixture at a controlled temperature for several hours to facilitate the formation of the inclusion complex.
-
Remove undissolved compound: If any undissolved this compound remains, centrifuge the solution and use the clear supernatant for your experiments.
-
Confirm concentration: Determine the final concentration of dissolved this compound in the cyclodextrin solution using a suitable analytical method.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Decision-making flowchart for selecting a solubility enhancement method.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complexation studies of cyclodextrins with tricyclic antidepressants using ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Cyclodextrin Inclusion Complexation With Tricyclic Antidepressants Desipramine and Imipramine: A Structural Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desmethyltrimipramine Dosage in Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing desmethyltrimipramine, the primary active metabolite of trimipramine, in preclinical animal studies. Below are frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the administration and evaluation of this compound in animal models.
Q1: We are observing high variability in behavioral responses between animals in the same dose group. What are the potential causes?
A1: High variability is a frequent challenge in behavioral pharmacology. Several factors can contribute:
-
Animal Strain: Different strains of mice and rats exhibit varied baseline behaviors and sensitivities to antidepressants. For instance, inbred strains like C57BL/6J may have different baseline immobility in the forced swim test compared to outbred strains like NIH-Swiss mice.[1] Consistency in strain selection is critical.
-
Handling and Acclimation: Insufficient acclimation to the facility, housing, and experimenter can elevate stress, leading to variable results. A consistent and adequate habituation period before experiments is crucial.
-
Drug Administration: Inconsistent administration technique (e.g., variable injection volume or gavage placement) can lead to differences in drug absorption and bioavailability. Ensure all personnel are thoroughly trained on the chosen administration route.
-
Environmental Conditions: Factors such as noise, lighting, and temperature in the housing and testing rooms should be strictly controlled, as they can significantly impact animal behavior.
Q2: Our animals are showing excessive sedation at our planned doses. How should we adjust the protocol?
A2: this compound, like its parent compound trimipramine, can have sedative effects, partly due to its antihistaminic properties.[2] If sedation is observed and interferes with behavioral assessments:
-
Dose Reduction: The most straightforward approach is to lower the dose. Conduct a pilot dose-response study with a wider range of lower concentrations to identify a therapeutically relevant dose with minimal sedative effects.
-
Timing of Behavioral Testing: Adjust the time between drug administration and behavioral testing. Sedative effects may be most potent at the time of peak plasma concentration (Tmax). Testing at a later time point, when plasma levels are lower but still effective, might be beneficial.
-
Chronic Dosing Regimen: Sedative effects sometimes diminish with chronic administration as tolerance develops. If your study design allows, consider a chronic dosing schedule (e.g., 14-21 days), which may better reflect clinical use and reduce acute sedative confounds.
Q3: We are not observing a significant antidepressant-like effect, even at higher doses. What should we check?
A3: A lack of efficacy can stem from several experimental parameters:
-
Pharmacokinetics: The bioavailability of orally administered this compound may be variable. Consider an alternative administration route, such as intraperitoneal (IP) injection, to ensure more consistent systemic exposure. Age and sex can also alter the metabolism and accumulation of tricyclic compounds.[3]
-
Behavioral Assay Sensitivity: Ensure the chosen behavioral test is appropriate for the compound's mechanism. The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard but may yield different results depending on the animal strain.[1]
-
Acute vs. Chronic Dosing: The therapeutic effects of many antidepressants, particularly those acting on monoamine systems, often require chronic administration to induce neuroadaptive changes.[4] An acute dosing paradigm may be insufficient to produce a significant effect.
Q4: How should we prepare this compound for administration? It is not readily soluble.
A4: Proper vehicle selection and preparation are critical for accurate dosing.
-
Stock Solutions: For initial dissolution, a small amount of an organic solvent like DMSO can be used.
-
Working Solutions for Injection (IP): A common vehicle for IP injection is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] For sensitive animal models, the DMSO concentration can be reduced.[5] The final solution for IP injection should be sterile-filtered.
-
Working Solutions for Oral Gavage: For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or 0.5% methylcellulose in water.[4][6] It is essential to ensure the suspension is homogeneous by vortexing or stirring immediately before each administration.
Quantitative Data Summary
The following tables summarize key quantitative data to inform dose selection and experimental design. Note that specific in vivo pharmacokinetic and dose-response data for this compound are limited in publicly available literature; therefore, data for the parent compound, trimipramine, are provided for context.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay | IC₅₀ (µM) |
| Serotonin Transporter (SERT) | Human | [³H]MPP+ Uptake Inhibition | 2 - 10 |
| Norepinephrine Transporter (NET) | Human | [³H]MPP+ Uptake Inhibition | 2 - 10 |
| Dopamine Transporter (DAT) | Human | [³H]MPP+ Uptake Inhibition | > 30 |
Data from Haenisch et al. (2011) investigating human monoamine transporters.[7][8]
Table 2: Example Pharmacokinetic Parameters of Parent Compound (Trimipramine) in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |
| Oral (PO) | 20 | ~150 - 200 | ~2 - 4 |
| Intraperitoneal (IP) | 10 | ~4800 (brain, µg/g) | ~1 - 2 |
Note: This data is for the parent compound trimipramine and should be used as a preliminary guide. Cmax and Tmax for this compound will differ. Brain concentrations are often significantly higher than plasma concentrations for tricyclic compounds.[9][10] Pharmacokinetic properties can be circadian phase-dependent.[9]
Table 3: Example Oral Dosage Ranges of Parent Compound (Trimipramine) in Rodent Behavioral Models
| Animal Model | Behavioral Test | Effective Dose Range (mg/kg) |
| Mouse | Forced Swim Test (FST) | 10 - 40 |
| Mouse | Tail Suspension Test (TST) | 10 - 40 |
| Rat | Forced Swim Test (FST) | 10 - 30 |
Note: These doses are for the parent compound, trimipramine, and serve as a starting point for dose-finding studies for this compound. The optimal dose for the metabolite may be different and must be determined empirically.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Administration
A. For Intraperitoneal (IP) Injection (Target Concentration: 1 mg/mL)
-
Materials: this compound powder, DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween-80, Sterile Saline (0.9% NaCl), sterile microcentrifuge tubes, vortex mixer, 0.22 µm syringe filter.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by combining 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL sterile saline.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle.
-
Gradually add the remaining vehicle components (PEG300, Tween-80, saline) while continuously vortexing to ensure a clear solution.
-
Once fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Store at 4°C for short-term use. Warm to room temperature before injection.
-
B. For Oral Gavage (Target Concentration: 2 mg/mL)
-
Materials: this compound powder, 0.5% Methylcellulose (or CMC) in distilled water, weighing scale, magnetic stirrer or vortex mixer, appropriate gavage needles.
-
Procedure:
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose powder to 100 mL of distilled water while stirring continuously.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to create a uniform suspension.
-
Continuously stir the suspension while drawing up individual doses to ensure homogeneity. Prepare fresh daily.
-
Protocol 2: Dose-Response Evaluation in the Mouse Forced Swim Test (FST)
-
Animals: Male NIH-Swiss or C57BL/6 mice (8-10 weeks old), acclimated for at least one week. House animals in a temperature and light-controlled environment (12:12 light/dark cycle).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Experimental Design:
-
Group 1: Vehicle control (e.g., administered IP or PO).
-
Group 2: this compound (e.g., 5 mg/kg).
-
Group 3: this compound (e.g., 10 mg/kg).
-
Group 4: this compound (e.g., 20 mg/kg).
-
(n = 8-12 mice per group).
-
-
Procedure:
-
Administer the vehicle or calculated dose of this compound via the chosen route (e.g., IP injection or oral gavage).
-
Allow for a predetermined absorption period (e.g., 30-60 minutes post-administration).
-
Gently place each mouse individually into the swim cylinder.
-
The test duration is 6 minutes.[11] Record the entire session with a video camera for later analysis.
-
After 6 minutes, remove the mouse, dry it gently with a paper towel, and return it to its home cage.
-
Clean the cylinder and change the water between animals.
-
-
Data Analysis: Score the duration of immobility (defined as floating motionless or making only small movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test.[4][11] Analyze data using a one-way ANOVA followed by an appropriate post-hoc test to compare dose groups to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Mechanism of action for this compound at the synapse.
Caption: Experimental workflow for dose optimization in animal studies.
References
- 1. Intra- and interstrain differences in models of "behavioral despair" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of clomipramine and desmethylclomipramine in dogs: parameter estimates following a single oral dose and 28 consecutive daily oral doses of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of chlorimipramine and its demethylated metabolite in blood and brain regions of rats treated acutely and chronically with chlorimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronopharmacokinetics of imipramine and desipramine in rat forebrain and plasma after single and chronic treatment with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Desmethyltrimipramine Stability Issues
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Desmethyltrimipramine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, similar to other tricyclic antidepressants, is susceptible to degradation through three main pathways: oxidation, photodegradation, and hydrolysis.[1][2]
-
Oxidation: The tertiary amine and the dibenzazepine ring system are prone to oxidation, which can be catalyzed by light, metal ions, or the presence of reactive oxygen species. This can lead to the formation of N-oxide derivatives and hydroxylated species.
-
Photodegradation: Exposure to ultraviolet (UV) and visible light can induce significant degradation.[1][2] The primary mechanisms of photodegradation include isomerization, hydroxylation of the aromatic rings, and ring opening.[3]
-
Hydrolysis: While generally more stable to hydrolysis than compounds with ester or amide groups, this compound can undergo hydrolysis under strongly acidic or basic conditions.[2]
Q2: How do pH, temperature, and light affect the stability of this compound in solution?
A2: Environmental factors play a critical role in the stability of this compound solutions.[4]
-
pH: The stability of this compound is highly pH-dependent. Extreme pH values, both highly acidic and highly alkaline, are known to accelerate hydrolytic degradation. For optimal stability in aqueous solutions, it is recommended to maintain a pH in the slightly acidic to neutral range.[2][3]
-
Temperature: Elevated temperatures increase the rate of all chemical degradation pathways.[2][4] Therefore, it is crucial to store solutions at recommended cool temperatures, typically refrigerated at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.[2][5]
-
Light: this compound is photosensitive. Exposure to UV and even ambient visible light can lead to rapid degradation.[1][2][3] All solutions should be prepared, handled, and stored in light-protected conditions using amber glassware or containers wrapped in aluminum foil.[2]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is essential to maintain the integrity of this compound.
-
Solid Form: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.
-
Solutions: Stock solutions are often prepared in solvents like methanol and should be stored at -20°C for long-term stability (≥ 2 years).[5] For aqueous solutions used in experiments, short-term storage at 2-8°C in light-protected containers is recommended.[2]
Q4: What are the known or potential degradation products of this compound?
A4: The primary metabolites of trimipramine, which can also be formed through degradation, include 2-hydroxy-desmethyltrimipramine.[6][7] Based on forced degradation studies of similar tricyclic antidepressants like clomipramine and doxepin, other potential degradation products include N-oxides and further hydroxylated derivatives.[8][9]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or lower-than-expected concentration in prepared solutions. | Chemical degradation due to improper storage (temperature, light exposure) or pH shifts. | 1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature (2-8°C for short-term, -20°C for long-term) and protected from light.[2][5] 2. Control pH: For aqueous solutions, use a suitable buffer (e.g., phosphate or citrate) to maintain a stable pH in the slightly acidic to neutral range.[2] 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a reliable solid stock. |
| Appearance of unexpected peaks in HPLC chromatograms over time. | Formation of degradation products. | 1. Characterize New Peaks: Use a photodiode array (PDA) detector to check the UV spectrum of the new peaks. If possible, use mass spectrometry (MS) to identify the mass-to-charge ratio (m/z) and elucidate the structure of the degradation products.[1][8] 2. Perform Forced Degradation: To confirm that the new peaks are degradation products, perform a forced degradation study on a fresh sample of this compound. |
| Discoloration (e.g., yellowing) of the solution upon storage. | Oxidation of the this compound molecule. | 1. Use High-Purity Solvents: Use freshly deionized or distilled water with low metal ion content. 2. Deoxygenate Solvent: Before preparing the solution, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2] 3. Add Antioxidants: Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation, after confirming compatibility.[2] |
| Precipitation or cloudiness in aqueous solutions. | pH shift affecting solubility, concentration exceeding solubility limit, or incompatibility with other excipients. | 1. Buffer the Solution: Maintain a stable pH with a compatible buffer system to ensure solubility.[2] 2. Adjust Concentration: If solubility is an issue, consider reducing the concentration. 3. Use a Co-solvent: A small amount of a co-solvent like ethanol can be added to improve solubility, but be aware that this may alter degradation kinetics.[2] 4. Check Excipient Compatibility: Ensure all components of your formulation are compatible with this compound. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. After cooling, neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. After cooling, neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Also, heat a solution of the drug at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the drug to direct sunlight or a photostability chamber (ICH Q1B option) for a specified period (e.g., equivalent to 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Analysis:
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.[10]
-
Analyze a non-stressed control sample for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
-
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To test for lability to acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To test for lability to alkaline conditions. |
| Oxidation | 3% H₂O₂, Room Temperature | To test for susceptibility to oxidation. |
| Thermal | 105°C (solid), 60°C (solution) | To evaluate the effect of high temperature. |
| Photolytic | UV/Visible Light (ICH Q1B) | To assess sensitivity to light exposure. |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Desmethyltrimipramine HPLC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) assays for desmethyltrimipramine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Potential Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[1][2]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 4.[3] At a lower pH, the silanol groups are protonated and less likely to interact with the positively charged this compound molecules.[2]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: Lower the concentration of this compound in your sample.
-
-
-
Potential Cause 3: Inappropriate Mobile Phase Composition: The choice of organic modifier and buffer can influence peak shape.
-
Solution:
-
Optimize Organic Modifier: Experiment with different organic modifiers, such as acetonitrile or methanol, and adjust their ratio in the mobile phase.
-
Adjust Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.
-
-
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time variability can be frustrating and can compromise the reliability of your results. The issue can stem from the HPLC system, the mobile phase, or the column itself.
-
Potential Cause 1: Inconsistent Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Solution:
-
Precise Preparation: Prepare the mobile phase carefully, using volumetric flasks and graduated cylinders for accurate measurements.
-
Degas the Mobile Phase: Thoroughly degas the mobile phase before use to prevent the formation of air bubbles in the pump.
-
Use a Binary Pump: If available, use a binary pump for more accurate and consistent mobile phase mixing compared to a quaternary pump.
-
-
-
Potential Cause 2: Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution:
-
Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
-
Potential Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection.
-
Solution:
-
Sufficient Equilibration Time: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) before starting the analytical run.
-
-
-
Potential Cause 4: Pump Issues: Leaks or worn pump seals can lead to an inconsistent flow rate.
-
Solution:
-
Regular Maintenance: Perform regular preventive maintenance on the HPLC pump, including checking for leaks and replacing worn seals.
-
-
Q3: I am seeing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the detection and quantification of the analyte of interest.
-
Potential Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-quality additives.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily to prevent microbial growth or degradation.
-
Blank Gradient Run: Run a blank gradient (without an injection) to see if the ghost peaks are still present. If they are, the mobile phase is the likely source.[4]
-
-
-
Potential Cause 2: Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.
-
Solution:
-
Injector Wash: Ensure the autosampler's needle and injection port are adequately washed between injections. Use a strong solvent in the wash solution.
-
Blank Injections: Inject a blank sample (mobile phase or a clean solvent) after a high-concentration sample to check for carryover.
-
-
-
Potential Cause 3: Sample Preparation Contamination: Contaminants can be introduced during the sample preparation process from vials, caps, or solvents.
-
Solution:
-
Use Clean Glassware and Vials: Ensure all glassware and sample vials are scrupulously clean.
-
Analyze a "Method Blank": Prepare a blank sample that goes through the entire sample preparation procedure to identify any introduced contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[5][6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (pH 3-5.5) is often used.[5][7]
-
Detection: UV detection at a wavelength of around 230 nm or 252 nm is suitable for this compound.[5][7]
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter for the analysis of basic compounds like this compound. It influences both retention time and peak shape.[3]
-
Low pH (2-4): At low pH, the secondary amine group of this compound is protonated (positively charged), and the residual silanol groups on the silica-based column are also protonated (neutral). This minimizes undesirable secondary interactions, leading to better peak shape (less tailing).
-
Neutral to High pH: As the pH increases, the silanol groups become deprotonated (negatively charged) and can interact with the positively charged this compound, causing peak tailing.
Q3: What are the common sample preparation techniques for analyzing this compound in biological matrices like plasma or urine?
A3: Due to the complexity of biological matrices, a sample preparation step is essential to remove interferences and concentrate the analyte. The most common techniques are:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating this compound from biological samples.[8][9] C2 or C18 cartridges are often used.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used method for extracting this compound.[10][11] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Data Presentation
Table 1: Summary of HPLC Methods for the Analysis of this compound and Related Compounds
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Sample Matrix | Reference |
| Trimipramine and this compound | Not Specified | Isocratic | Not Specified | Not Specified | Plasma/Serum | [12] |
| Clomipramine and Desmethylclomipramine | Lichrospher CN (250 x 4 mm, 5 µm) | 10 mM K₂HPO₄-acetonitrile-methanol (35:25:40 v/v/v) | 1.5 | UV at 214 nm | Plasma | [8] |
| Desipramine | RP-C18 (15 cm x 4.6 mm, 5 µm) | Ammonium acetate (0.05 M, pH 5.5) - Acetonitrile (55:45, v/v) | 0.5 | UV at 230 nm | Urine | [5] |
| Imipramine and Desipramine | Luna C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/water (70:30) | 1.0 | UV-Vis at 567 nm | Plasma | [6] |
| Trimipramine | Inertsil ODS-3V (150 mm x 4.6 mm, 3 µm) | Acetonitrile : 0.01 M Sodium Hydrogen Phosphate Buffer (pH 3.5) (40:60 v/v) | 1.5 | UV at 252 nm | Tablets | [7] |
| Clomipramine and Desmethylclomipramine | Perkin Elmer C8 ODS2 | Acetonitrile : water (75:25) with 0.01% triethylamine, pH 4 | Not Specified | UV at 215 nm | Plasma |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Human Plasma
This protocol provides a general methodology for the quantitative analysis of this compound in human plasma using HPLC with UV detection.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 1 mL of plasma, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
2. HPLC Analysis
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Troubleshooting guide for peak tailing in this compound analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 2018-1613 [excli.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Desmethyltrimipramine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the oral bioavailability of desmethyltrimipramine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for focusing on the bioavailability of this compound?
A1: this compound is the primary active metabolite of the tricyclic antidepressant trimipramine.[1][2] It is pharmacologically active and contributes significantly to the therapeutic effect. However, like many tricyclic antidepressants, trimipramine has incomplete and variable systemic availability.[3] Enhancing the bioavailability of this compound directly could lead to more consistent therapeutic plasma concentrations, potentially reducing inter-individual variability and improving clinical outcomes.
Q2: What are the main challenges associated with the oral bioavailability of this compound?
A2: The oral bioavailability of this compound, similar to other basic and lipophilic drugs, can be limited by several factors:
-
First-Pass Metabolism: this compound is extensively metabolized in the liver, primarily by CYP2D6, which hydroxylates it into inactive metabolites.[2]
-
Efflux by P-glycoprotein (P-gp): As a substrate of the P-gp efflux pump located in the intestinal epithelium, this compound can be actively transported back into the intestinal lumen, reducing its net absorption.[4][5]
-
Poor Aqueous Solubility: While not extensively documented for this compound specifically, many basic drugs exhibit pH-dependent solubility, which can affect their dissolution in the gastrointestinal tract.
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
A3: Based on the physicochemical properties of this compound and related compounds, the following strategies hold promise:
-
P-glycoprotein (P-gp) Inhibition: Co-administration with a P-gp inhibitor can reduce its efflux from enterocytes, thereby increasing absorption.[6]
-
Formulation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and protect it from degradation, potentially improving its absorption.[7][8]
-
Nanotechnology-based Drug Delivery Systems: Formulations such as nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can improve the solubility and permeability of this compound, and may also offer a degree of protection from first-pass metabolism.[9]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Gavage-related stress or injury | Ensure proper oral gavage technique to minimize stress, which can affect gastrointestinal physiology.[10] Use appropriate gavage needle size and handle animals gently. Consider alternative, less stressful oral administration methods if possible.[11] |
| Food effects | Standardize the feeding schedule of the animals. For many drugs, administration in a fasted state leads to more consistent absorption.[12] Conduct pilot studies to assess the impact of food on your specific formulation. |
| Inconsistent formulation | Ensure the formulation is homogeneous before each administration. For suspensions, use a vortex mixer immediately before dosing each animal. For solutions, ensure the drug is fully dissolved and stable in the vehicle. |
| Gastroesophageal reflux | High dosing volumes or certain vehicle properties can induce reflux, leading to inconsistent dosing and potential respiratory complications.[4] Consider reducing the dose volume or using a different, less irritating vehicle. |
Issue 2: Low In Vivo Efficacy Despite Promising In Vitro Data
| Possible Cause | Troubleshooting Steps |
| Poor oral bioavailability | This is a primary suspect. Quantify the absolute bioavailability of your formulation through a pharmacokinetic study with both intravenous and oral administration arms.[13] |
| Extensive first-pass metabolism | If bioavailability is low, investigate the contribution of first-pass metabolism. Co-administer a known inhibitor of CYP2D6 (the primary metabolizing enzyme for this compound) in a pilot animal study and observe any changes in plasma exposure. |
| P-glycoprotein efflux | If first-pass metabolism is not the sole contributor to low bioavailability, investigate the role of P-gp efflux. Co-administer a P-gp inhibitor and assess the impact on plasma concentrations.[6] |
| Formulation instability | The drug may be degrading in the gastrointestinal tract before it can be absorbed. Assess the stability of your formulation under simulated gastric and intestinal conditions (pH, enzymes).[14] |
Issue 3: Difficulty in Quantifying this compound in Plasma Samples
| Possible Cause | Troubleshooting Steps |
| Low drug concentration | Optimize your analytical method (e.g., HPLC-UV, LC-MS/MS) to achieve a lower limit of quantification (LLOQ).[15][16] Consider using a more sensitive detector or improving the extraction efficiency. |
| Interference from plasma components | Develop a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction for cleaning up complex biological samples.[15] |
| Poor recovery during extraction | Optimize the extraction solvent and pH to ensure efficient recovery of the basic this compound molecule. Test different SPE cartridges and elution solvents. |
| Analyte instability | This compound may be unstable in the biological matrix or during sample processing. Keep samples on ice and process them quickly. Add antioxidants or adjust the pH of the collection tubes if degradation is suspected.[14] |
Quantitative Data Summary
Note: Specific quantitative data on the bioavailability enhancement of this compound is limited in the published literature. The following tables provide data for the parent drug, trimipramine, and serve as a reference for what can be expected and the types of parameters to measure in your own studies.
Table 1: Pharmacokinetic Parameters of Trimipramine and this compound in Humans Following Oral and Intravenous Administration of Trimipramine [3][17]
| Parameter | Oral Administration (50 mg Trimipramine) | Intravenous Administration (12.5 mg Trimipramine) |
| Trimipramine | ||
| Cmax (ng/mL) | 28.2 ± 4.4 | - |
| Tmax (hr) | 3.1 ± 0.6 | - |
| t1/2 (hr) | - | 23 ± 1.9 |
| Absolute Bioavailability (%) | 41.4 ± 4.4 (range: 17.8 - 62.7) | 100 |
| This compound | ||
| Cmax (ng/mL) | Variable, dependent on metabolism | Detected, formed from trimipramine |
| t1/2 (hr) | Generally longer than trimipramine | - |
Table 2: Illustrative Data on Bioavailability Enhancement Strategies for Basic Drugs (Hypothetical for this compound)
| Formulation Strategy | Key Pharmacokinetic Parameter Change | Expected Fold-Increase in Bioavailability | Reference Compound Example |
| P-gp Inhibition | Increased Cmax and AUC | 1.5 - 3 fold | Loperamide with a P-gp inhibitor[18] |
| Cyclodextrin Complexation | Increased Cmax, potentially faster Tmax | 1.5 - 5 fold | Poorly soluble drugs[7][8] |
| Nano-formulation (e.g., SLNs) | Increased AUC, potentially prolonged release | 2 - 10 fold | Various BCS Class II drugs[9] |
Detailed Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a novel this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
This compound test formulation
-
Vehicle control
-
This compound analytical standard
-
Intravenous formulation vehicle (e.g., saline with a solubilizing agent)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge, vortex mixer
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.[2]
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.
-
Group 2 (Oral): Administer the this compound test formulation orally via gavage at a dose of 10 mg/kg.
-
Group 3 (Control): Administer the vehicle orally.
-
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[19]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[19]
-
Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100[13]
Protocol 2: HPLC-UV Method for Quantification of this compound in Plasma
Objective: To establish a simple and reliable HPLC-UV method for the quantification of this compound in plasma for pharmacokinetic studies. (Adapted from methods for similar tricyclic antidepressants)[15][16]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Ortho-phosphoric acid
-
Internal standard (e.g., a structurally similar tricyclic antidepressant not present in the study)
-
Extraction solvent (e.g., a mixture of heptane and isoamyl alcohol)
-
Back-extraction solution (e.g., dilute phosphoric acid)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike blank plasma with working solutions to prepare calibration standards and quality control samples.
-
-
Extraction Procedure:
-
To 1 mL of plasma sample, add the internal standard.
-
Add an alkalizing agent (e.g., 1 M NaOH) to raise the pH.
-
Add 5 mL of extraction solvent, vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube and add 200 µL of the back-extraction solution.
-
Vortex for 2 minutes and centrifuge.
-
Inject a portion of the aqueous layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 50 µL
-
UV detection wavelength: 214 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychotropic drug-drug interactions involving P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. N-desmethyl-Loperamide Is Selective for P-Glycoprotein among Three ATP-Binding Cassette Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Desmethyltrimipramine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Desmethyltrimipramine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine.[1] Its main therapeutic effect is thought to be mediated by the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake at their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound is pharmacologically active and contributes significantly to the overall effect of trimipramine.[1]
Q2: What are the known off-target effects of this compound?
Like other tricyclic antidepressants, this compound interacts with a variety of other receptors and transporters, which can lead to off-target effects in experimental models.[3] These interactions are often responsible for side effects observed in clinical use and can be a source of confounding variables in research. The primary off-target activities include:
-
Antagonism of Muscarinic Acetylcholine Receptors (M1-M5): This can lead to anticholinergic effects.
-
Antagonism of Histamine H1 Receptors: This is responsible for sedative effects.
-
Blockade of α1-Adrenergic Receptors: This can result in hypotensive effects.
-
Inhibition of Dopamine Transporter (DAT): Though generally weaker than its action on NET and SERT.
-
Interaction with Organic Cation Transporters (OCT1 and OCT2).
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental system through dose-response studies.
-
Employ Specific Antagonists for Off-Target Receptors: To isolate the effects of NET and SERT inhibition, consider co-incubating with specific antagonists for muscarinic, histaminic, and adrenergic receptors. This can help to block the downstream signaling from these off-target interactions.
-
Utilize Genetically Modified Cell Lines or Animal Models: Where possible, use cell lines or animal models that lack the expression of specific off-target receptors to confirm that the observed effects are independent of their activation.
-
Perform Control Experiments with More Selective Compounds: Compare the effects of this compound with those of more selective norepinephrine or serotonin reuptake inhibitors to differentiate between on- and off-target effects.
-
Optimize Experimental Conditions: Factors such as incubation time and temperature can sometimes influence drug-receptor interactions. Optimizing these parameters may help to favor on-target binding.
Q4: Where can I find quantitative data on the binding affinities of this compound?
Obtaining a complete binding profile with Ki values for every potential off-target can be challenging. However, data for the parent compound, trimipramine, and related TCAs can provide valuable insights. It is known that this compound has inhibitory potencies at human monoamine and organic cation transporters.[4] For specific quantitative data, it is recommended to consult databases such as the Psychoactive Drug Screening Program (PDSP) Ki database and published pharmacological studies.
Data Presentation: Receptor and Transporter Binding Profile
The following table summarizes the known and anticipated binding affinities of this compound and its parent compound, trimipramine, for various receptors and transporters. Lower IC50 or Ki values indicate higher affinity.
| Target | Compound | Affinity (IC50/Ki) | Reference |
| Norepinephrine Transporter (NET) | This compound | IC50 = 2.92 µM | |
| Serotonin Transporter (SERT) | This compound | IC50 = 6.22 µM | |
| Dopamine Transporter (DAT) | This compound | IC50 = 29.5 µM | |
| Organic Cation Transporter 1 (OCT1) | This compound | IC50 = 3.19 µM | |
| Organic Cation Transporter 2 (OCT2) | This compound | IC50 = 10.4 µM | |
| Histamine H1 Receptor | Trimipramine | Kd = 0.27 nM | [5] |
| α1-Adrenergic Receptor | Trimipramine | Kd = 24 nM | [5] |
| Serotonin 5-HT2A Receptor | Trimipramine | Kd = 24 nM | [5] |
| Muscarinic Acetylcholine Receptor | Trimipramine | Kd = 58 nM | [5] |
| Dopamine D2 Receptor | Trimipramine | Kd = 130 nM | [5] |
Troubleshooting Guides
Issue 1: Unexpected changes in cell signaling pathways unrelated to norepinephrine or serotonin.
-
Possible Cause: Activation of off-target receptors such as muscarinic, histaminic, or adrenergic receptors.
-
Troubleshooting Steps:
-
Review the Literature: Check for known interactions of TCAs with the signaling pathway you are investigating.
-
Use Specific Antagonists: Co-administer antagonists for the suspected off-target receptors (e.g., atropine for muscarinic receptors, prazosin for α1-adrenergic receptors, pyrilamine for histamine H1 receptors) to see if the unexpected effect is blocked.
-
Perform a Concentration-Response Curve: Atypical dose-response curves may suggest multiple receptor interactions.
-
Control with a Selective Reuptake Inhibitor: Use a more selective NET inhibitor (e.g., nisoxetine) or SERT inhibitor (e.g., fluoxetine) to confirm if the effect is specific to monoamine reuptake inhibition.
-
Issue 2: High variability or poor reproducibility in experimental results.
-
Possible Cause:
-
Compound instability in solution.
-
Non-specific binding to labware.
-
Complex interactions due to off-target effects.
-
-
Troubleshooting Steps:
-
Compound Preparation and Storage: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use of Low-Binding Labware: Employ low-protein-binding plates and tubes to minimize the loss of the compound.
-
Inclusion of Appropriate Controls: Always include vehicle controls, positive controls (known activators/inhibitors of your pathway of interest), and negative controls.
-
Systematic Evaluation of Off-Target Contributions: As described in Issue 1, systematically block potential off-target receptors to reduce variability.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is a general guideline for determining the binding affinity of this compound for NET, SERT, and DAT.
Objective: To determine the inhibitory constant (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human transporter of interest (NET, SERT, or DAT).
-
Radioligand specific for the transporter (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).
-
This compound.
-
Non-specific binding inhibitor (e.g., a high concentration of a known potent inhibitor for the respective transporter).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
96-well plates.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to a concentration of approximately its Kd value.
-
Prepare the cell membrane suspension in the assay buffer to a final protein concentration of 10-50 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding inhibitor, radioligand, and cell membrane suspension.
-
Competitive Binding: Add this compound at various concentrations, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay for GPCR Off-Target Effects (e.g., Muscarinic Receptor)
This protocol provides a general framework for assessing the functional antagonism of this compound at a Gq-coupled GPCR, such as the M1 muscarinic receptor.
Objective: To determine if this compound functionally antagonizes a specific GPCR by measuring changes in intracellular calcium.
Materials:
-
A cell line endogenously or recombinantly expressing the GPCR of interest (e.g., HEK293 cells expressing the human M1 muscarinic receptor).
-
A known agonist for the receptor (e.g., carbachol for muscarinic receptors).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
-
96- or 384-well black, clear-bottom plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to the appropriate confluency.
-
Plate the cells in the black, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with the assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the this compound concentration.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced response.
-
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Desmethyltrimipramine Quantification
Welcome to the Technical Support Center for Desmethyltrimipramine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analytical quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound, an active metabolite of trimipramine, include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex biological matrices like plasma.
Q2: What are the primary challenges in the bioanalysis of this compound?
A2: The primary challenges in this compound bioanalysis include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly affect the accuracy and precision of the results.
-
Sample Preparation: Inefficient sample cleanup can lead to the persistence of matrix effects and contamination of the analytical column and mass spectrometer.
-
Analyte Stability: this compound can be susceptible to degradation depending on factors like pH, light exposure, and temperature. For instance, tricyclic antidepressants can undergo hydrolysis under strongly acidic or basic conditions and are susceptible to photodegradation. It is recommended to store solutions in amber or opaque containers and maintain a slightly acidic to neutral pH.
-
Low Concentrations: As a metabolite, this compound may be present at low concentrations in biological samples, requiring highly sensitive analytical methods for accurate quantification.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
Q4: What is a suitable internal standard for this compound quantification?
A4: A deuterated form of this compound (e.g., this compound-d3) is the ideal internal standard. Its chemical and physical properties are very similar to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for variability.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Injection of a sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with or weaker than the mobile phase. | |
| High Signal Variability or Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample preparation protocol and ensure consistent execution. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs. | |
| Instrument instability (e.g., fluctuating spray in MS). | Check the mass spectrometer's source conditions, including temperature and gas flows. Clean the ion source if necessary. | |
| Low Signal Intensity or No Peak Detected | Analyte degradation. | Check sample storage conditions and the pH of your solutions. Prepare fresh samples and standards. |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., spray voltage, source temperature). | |
| Inefficient extraction. | Evaluate and optimize the sample preparation method for better recovery. | |
| Carryover (Peak observed in blank injection after a high concentration sample) | Contamination of the autosampler or column. | Implement a rigorous wash protocol for the autosampler needle and injection port. Increase the column wash time between injections. |
| Adsorption of the analyte to surfaces in the LC system. | Use a mobile phase with appropriate organic content and additives to minimize adsorption. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of tricyclic antidepressants, including compounds structurally similar to this compound, using LC-MS/MS. These values can serve as a benchmark for your method development and validation.
Table 1: Linearity of Quantification for Tricyclic Antidepressants
| Analyte | Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Desipramine | LC-MS/MS | Plasma | 1 - 500 | > 0.995 |
| Nortriptyline | LC-MS/MS | Plasma | 1 - 400 | > 0.99 |
| Imipramine | LC-MS/MS | Plasma | 1 - 400 | > 0.99 |
Table 2: Precision and Accuracy for Tricyclic Antidepressant Quantification
| Analyte | Method | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Desipramine | LC-MS/MS | Plasma | 40 | < 5 | < 6 | < ±15% |
| 120 | < 4 | < 5 | < ±15% | |||
| Nortriptyline | LC-MS/MS | Plasma | 40 | < 3 | < 4 | < ±15% |
| 120 | < 3 | < 3 | < ±15% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting this compound from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) solution (e.g., this compound-d3 in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Technical Support Center: Desmethyltrimipramine Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of desmethyltrimipramine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biological assays?
A1: this compound is the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine.[1] It is formed in the liver and possesses pharmacological activity. Due to its structural similarity to the parent drug and other TCAs, this compound can cross-react in immunoassays designed to detect tricyclic antidepressants, potentially leading to inaccurate quantification of trimipramine or false-positive results.[2][3][4]
Q2: Which types of biological assays are most susceptible to interference from this compound?
A2: Immunoassays are the most commonly affected assays due to the principle of antibody-antigen recognition.[2] Assays that use polyclonal antibodies, which can recognize multiple epitopes, are particularly susceptible to cross-reactivity with metabolites like this compound. Chromatographic assays, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are generally less prone to interference if properly optimized, as they separate compounds based on their physicochemical properties before detection.[5]
Q3: What are the potential consequences of this compound interference in a clinical or research setting?
A3: Inaccurate measurements due to interference can lead to several issues, including:
-
Misinterpretation of therapeutic drug monitoring (TDM) results: Overestimation of trimipramine levels could lead to incorrect dosage adjustments.
-
False-positive results in toxicology screenings: This could have significant clinical and social implications for a patient.[3]
Q4: How can I determine if this compound is interfering with my assay?
A4: Suspect interference if you observe:
-
Results that are inconsistent with the patient's clinical presentation or prescribed dosage.
-
Discrepancies between results obtained from an immunoassay and a confirmatory method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
-
A positive TCA screen in a patient known to be taking only trimipramine, where the assay is not calibrated for its metabolites.
Troubleshooting Guides
Issue 1: Unexpectedly High or False-Positive Tricyclic Antidepressant (TCA) Immunoassay Results
Possible Cause: Cross-reactivity of the assay antibodies with this compound.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the package insert or manufacturer's documentation for your specific TCA immunoassay to check for any listed cross-reactivity data with this compound or other trimipramine metabolites. While specific data for this compound is not always publicly available, data for other TCA metabolites can provide an indication of potential cross-reactivity.
-
Sample Dilution: Perform a serial dilution of the sample and re-assay. If the results do not decrease linearly with dilution, it may suggest the presence of interfering substances.
-
Use a Confirmatory Method: The gold standard for confirming and accurately quantifying tricyclic antidepressants and their metabolites is LC-MS/MS.[2] This method offers high specificity and can distinguish between trimipramine and this compound.
-
Alternative Immunoassay: If available, try a different TCA immunoassay from another manufacturer. Different assays may use antibodies with varying specificities.
Issue 2: Inconsistent Results Between Different Analytical Methods
Possible Cause: One method (e.g., immunoassay) is subject to interference from this compound, while the other (e.g., LC-MS/MS) is not.
Troubleshooting Steps:
-
Method Validation: Ensure that both analytical methods are properly validated for the specific sample matrix being used.
-
Sample Pre-treatment: For immunoassays, consider implementing a sample pre-treatment step to remove potentially interfering metabolites. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to selectively isolate the parent drug.[6][7]
-
Standard Addition Method: To correct for matrix effects and potential interference, the standard addition method can be employed. This involves adding known amounts of the analyte of interest (trimipramine) to the sample and extrapolating to determine the original concentration.
Data Presentation
Table 1: Illustrative Cross-Reactivity of Various Compounds in Tricyclic Antidepressant Immunoassays
Disclaimer: This table provides examples of cross-reactivity for various TCAs and other compounds in different immunoassays. Specific cross-reactivity data for this compound is often not publicly available in package inserts and can vary significantly between manufacturers and assay lots. This data is intended to highlight the general issue of cross-reactivity.
| Compound | Assay Manufacturer/Type | Concentration for Positive Result (ng/mL) | Reference |
| Amitriptyline | EMIT | ~1,100 | [4] |
| Imipramine | EMIT | ~1,100 | [4] |
| Desmethylimipramine | EMIT | ~1,100 | [4] |
| Clomipramine | EMIT | ~1,600 | [4] |
| Desmethylclomipramine | EMIT | ~1,600 | [4] |
| Nortriptyline | Rapid Test Cassette | 1,000 (cut-off) | [1] |
| Cyclobenzaprine | Triage | Positive at high concentrations | [8] |
| Quetiapine | Microgenics | Positive at 10 µg/mL | [9] |
| Quetiapine | Syva | Positive at 100 µg/mL | [9] |
| Quetiapine | Triage | Negative up to 1000 µg/mL | [9] |
Experimental Protocols
Protocol 1: Confirmatory Analysis of Trimipramine and this compound by LC-MS/MS
Objective: To accurately quantify trimipramine and its metabolite this compound in plasma, avoiding immunoassay cross-reactivity.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of trimipramine).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute trimipramine and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for trimipramine, this compound, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of trimipramine and this compound.
-
Calculate the concentration in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Protocol 2: Mitigation of Interference using Sample Precipitation
Objective: A simpler, though less specific, method than SPE to reduce matrix effects and some metabolite interference.
Methodology:
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile, methanol, or a trichloroacetic acid solution).
-
Vortex vigorously for 30 seconds to mix.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
The supernatant can be directly injected into an LC-MS/MS system or used in an immunoassay. Note that this method may not completely remove all interfering metabolites.
-
Mandatory Visualizations
Caption: Metabolic pathway of trimipramine.
Caption: Troubleshooting workflow for suspected interference.
References
- 1. omedic.cl [omedic.cl]
- 2. Impact of interferences including metabolite crossreactivity on therapeutic drug monitoring results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacological evaluation of an assay kit for intoxications with tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of trimipramine and desmethyl- and hydroxytrimipramine in plasma and red blood cells by capillary gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Desmethyltrimipramine vs. Trimipramine: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tricyclic antidepressant trimipramine and its primary active metabolite, desmethyltrimipramine. While direct head-to-head in vivo efficacy studies are not available in the current scientific literature, this document synthesizes available pharmacological data to infer potential differences in their biological activity. We will delve into their mechanisms of action, metabolic pathways, and present standardized experimental protocols relevant for assessing antidepressant efficacy.
Comparative Pharmacological Profile
Trimipramine is classified as an atypical tricyclic antidepressant (TCA) due to its unique pharmacological profile. Unlike typical TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[1][2][3] Its therapeutic effects are thought to arise from its potent antagonism of various neurotransmitter receptors.[1][3] this compound, as the secondary amine metabolite of the tertiary amine trimipramine, is also pharmacologically active and likely contributes to the overall clinical effect.[1] Generally, tertiary amine TCAs tend to have more potent serotonergic effects, while their secondary amine metabolites exhibit greater noradrenergic activity.[1]
| Feature | Trimipramine | This compound | Source |
| Drug Class | Tricyclic Antidepressant (Tertiary Amine) | Tricyclic Antidepressant (Secondary Amine) | [1] |
| Serotonin Reuptake Inhibition | Weak | Likely Weak | [1] |
| Norepinephrine Reuptake Inhibition | Weak | Likely stronger than Trimipramine | [1] |
| Histamine H1 Receptor Antagonism | Very Strong | Likely Potent | [1] |
| Serotonin 5-HT2A Receptor Antagonism | Strong | Unknown, but likely retained | [1] |
| Alpha-1 Adrenergic Receptor Antagonism | Strong | Likely Potent | [1] |
| Dopamine D2 Receptor Antagonism | Moderate | Unknown | [1] |
| Muscarinic Acetylcholine Receptor Antagonism | Moderate | Likely less potent than Trimipramine | [1] |
Note: The pharmacological data for this compound is limited. The information presented is based on its classification as a secondary amine TCA and general knowledge of this class of compounds.
Inferred In Vivo Efficacy and Effects
The distinct pharmacological profiles of trimipramine and this compound suggest potential differences in their in vivo efficacy and side-effect profiles.
Trimipramine:
-
Antidepressant and Anxiolytic Effects: Its efficacy is well-documented in clinical trials, showing comparable antidepressant effects to other TCAs like amitriptyline and doxepin.[4][5] Notably, some studies suggest superior anxiolytic effects compared to other TCAs.[4]
-
Sedative Properties: Due to its very strong H1 receptor antagonism, trimipramine has prominent sedative effects, making it useful for depressed patients with insomnia.[1][4]
-
Sleep Architecture: Unlike most antidepressants that suppress REM sleep, trimipramine has been shown not to alter, and in some cases even enhance, REM sleep.[4][6]
-
Endocrine Effects: Studies have shown that trimipramine can decrease nocturnal cortisol secretion and increase prolactin secretion, possibly through its D2 receptor antagonism.[6]
This compound:
-
Potential for Greater Stimulating Effects: As a secondary amine with likely greater relative norepinephrine reuptake inhibition, this compound may have a more stimulating antidepressant effect compared to the more sedative parent compound. This is a common characteristic when comparing tertiary and secondary amine TCAs.
-
Contribution to Overall Efficacy: The conversion of trimipramine to this compound in vivo means that the observed clinical effects of trimipramine are likely a composite of the actions of both the parent drug and its metabolite. A clinical study, however, found no significant correlation between the plasma levels of trimipramine or this compound and clinical improvement, suggesting a complex relationship between plasma concentration and clinical response.[7]
Experimental Protocols for Efficacy Assessment
While no studies directly compare trimipramine and this compound, the following describes a standard in vivo protocol for assessing antidepressant efficacy in animal models, which would be applicable for such a comparison. The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant activity.
Forced Swim Test (FST) Protocol (Rodent Model)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water. Antidepressants typically reduce the time spent immobile.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Test compounds (Trimipramine, this compound) and vehicle control (e.g., saline).
-
Video recording and analysis software.
Procedure:
-
Acclimation: Animals are housed in the testing room for at least one hour before the experiment.
-
Pre-test Session: On day one, each rat is placed in the swim cylinder for a 15-minute conditioning session. This is to induce a state of behavioral despair.
-
Drug Administration: 24 hours after the pre-test, animals are randomly assigned to treatment groups and administered the test compounds or vehicle via intraperitoneal (i.p.) injection at specific time points before the test session (e.g., 60, 30, and 5 minutes before the test).
-
Test Session: Each rat is placed in the cylinder for a 5-minute test session. The session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.
Visualizing Pathways and Mechanisms
Metabolic Pathway of Trimipramine
The following diagram illustrates the metabolic conversion of trimipramine to its primary active metabolite, this compound, and their subsequent hydroxylation.
Caption: Metabolic pathway of trimipramine.
Proposed Mechanism of Action at the Synapse
This diagram contrasts the proposed primary mechanisms of action for trimipramine and the inferred mechanism for this compound.
Caption: Receptor and transporter interactions.
Conclusion and Future Directions
The lack of direct in vivo comparative studies represents a significant gap in the literature. Future research should focus on head-to-head comparisons of these two compounds in established animal models of depression and anxiety to elucidate their individual contributions to the clinical profile of trimipramine. Such studies would provide valuable insights for drug development and a more nuanced understanding of the pharmacology of this unique tricyclic antidepressant.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Trimipramine and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Clinical originality and new biology of trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Desmethyltrimipramine and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Desmethyltrimipramine, the primary active metabolite of the atypical tricyclic antidepressant (TCA) Trimipramine, and other established TCAs. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, offering objective comparisons based on available experimental data.
Introduction to this compound
Trimipramine is classified as an atypical or "second-generation" TCA, distinguished from its counterparts by a unique pharmacological profile. Unlike most TCAs that potently inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), Trimipramine's antidepressant and anxiolytic effects are thought to arise primarily from its activity as a potent antagonist at several neurotransmitter receptors. Its major metabolite, this compound, is pharmacologically active and contributes to the overall therapeutic effect. This guide will delve into the comparative pharmacology of this compound and other TCAs, focusing on receptor binding affinities and mechanisms of action.
Metabolic Pathway of Trimipramine
Trimipramine undergoes extensive metabolism in the liver, primarily through N-demethylation to form its active metabolite, this compound. This conversion is predominantly carried out by the cytochrome P450 enzyme CYP2C19. Subsequently, both Trimipramine and this compound are hydroxylated by CYP2D6, leading to their inactivation and excretion.
Comparative Receptor Binding Profile
The therapeutic effects and side-effect profiles of TCAs are largely determined by their affinity for various neurotransmitter transporters and receptors. Tertiary amines, such as Amitriptyline and Imipramine, are generally more potent serotonin reuptake inhibitors, while their secondary amine metabolites, Nortriptyline and Desipramine, exhibit greater potency for norepinephrine reuptake inhibition.
Trimipramine and its metabolite this compound are noted for their comparatively weak inhibition of both serotonin and norepinephrine transporters. A study by Haenisch et al. (2011) found that this compound exhibited potencies at the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) that were similar to its parent compound, with IC50 values in the range of 2 to 10 μM, indicating weak inhibition. This is in contrast to other TCAs, which typically have nanomolar affinities for these transporters.
The following table summarizes the receptor and transporter binding affinities (Ki, nM) for a selection of TCAs. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | H₁ Receptor (Ki, nM) | Muscarinic M₁ (Ki, nM) | α₁-Adrenergic (Ki, nM) |
| This compound | Weak Inhibition (IC₅₀: 2-10 µM) | Weak Inhibition (IC₅₀: 2-10 µM) | Data not available | Data not available | Data not available |
| Trimipramine | 149 - 2110 | ~2500 | 0.27 | 58 | 24 |
| Amitriptyline | 20 | 50 | 1.1 | 18 | 26 |
| Nortriptyline | 40 | 8 | 8.5 | 67 | 36 |
| Imipramine | 1.4 | 37 | 11 | 91 | 67 |
| Desipramine | 22 - 180 | 0.3 - 8.6 | 110 | 222 | 130 |
| Clomipramine | 0.14 | 54 | 31 | 37 | 38 |
| Doxepin | 67 | 42 | 0.25 | 32 | 34 |
Data for TCAs other than Trimipramine and this compound are adapted from Gillman, 2007.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for most TCAs involves the blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine. This action is believed to underlie their antidepressant effects.
In contrast, the weak monoamine reuptake inhibition by Trimipramine and this compound suggests an alternative mechanism. Their clinical efficacy is more likely attributed to the potent blockade of other receptors, including:
-
Histamine H₁ receptors: Potent antagonism contributes to sedative effects.
-
α₁-Adrenergic receptors: Blockade can lead to orthostatic hypotension.
-
Muscarinic M₁ receptors: Antagonism results in anticholinergic side effects (e.g., dry mouth, constipation).
-
Serotonin 5-HT₂ₐ receptors: Antagonism may contribute to antidepressant and anxiolytic effects.
-
Dopamine D₂ receptors: Moderate antagonism may provide weak antipsychotic properties.
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of pharmacological profiling. The data presented in this guide are typically generated using radioligand binding assays.
Radioligand Binding Assay: A Representative Protocol
This experimental method is used to determine the affinity of a drug (the "competitor," e.g., this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand ("radioligand") that is known to bind to that receptor with high affinity.
1. Membrane Preparation:
-
Tissue or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated in multi-well plates with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug.
-
The incubation is allowed to proceed until equilibrium is reached.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound, the active metabolite of Trimipramine, presents a pharmacological profile that is distinct from most other tricyclic antidepressants. Its weak activity at monoamine transporters, coupled with its parent compound's potent antagonism at various other neurotransmitter receptors, underscores a different mechanism of antidepressant and anxiolytic action. This profile may explain Trimipramine's unique clinical characteristics, including its pronounced sedative and anxiolytic effects and a potentially different side-effect profile compared to conventional TCAs. Further research providing a more comprehensive quantitative analysis of this compound's binding affinities at a wider range of receptors is warranted to fully elucidate its contribution to the therapeutic actions of Trimipramine.
Unveiling the Cross-Reactivity of Desmethyltrimipramine in Tricyclic Antidepressant Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tricyclic antidepressants (TCAs) are crucial in both clinical and forensic toxicology. Immunoassays are widely employed for the initial screening of TCAs due to their speed and ease of use. However, a significant challenge with these assays is the potential for cross-reactivity with structurally related compounds, which can lead to false-positive results. This guide provides a comprehensive comparison of the cross-reactivity of desmethyltrimipramine, the primary active metabolite of trimipramine, in commercially available TCA immunoassays.
Understanding the Significance of Cross-Reactivity
Immunoassays for TCAs typically utilize antibodies that recognize the common tricyclic ring structure. Consequently, other medications sharing this structural motif can also bind to the antibody, generating a positive signal. This phenomenon, known as cross-reactivity, can have significant implications, potentially leading to misinterpretation of results and inappropriate clinical decisions. This compound, being an active metabolite with a structure closely resembling other TCAs, is a compound of interest for its cross-reactivity profile.
Comparative Analysis of this compound Cross-Reactivity
Data on the cross-reactivity of this compound in various commercial immunoassays is often found within the product's package insert. While direct percentage cross-reactivity values for this compound are not always explicitly published, the concentration of the compound required to produce a positive result equivalent to the assay's calibrator provides a measure of its potential to interfere.
Below is a summary of available data for common TCA immunoassays. It is important to note that the primary calibrator for most TCA immunoassays is nortriptyline or a similar TCA.
| Immunoassay Platform | Manufacturer | Calibrator (Typical Cutoff) | This compound Concentration for Positive Result | Inferred Cross-Reactivity |
| Emit® II Plus Serum TCA Assay | Siemens Healthineers | Nortriptyline (300 ng/mL) | Not explicitly stated in available literature | Data for Trimipramine: 600 ng/mL needed for a positive result, suggesting lower cross-reactivity than the primary calibrator. The cross-reactivity of this compound is expected to be similar or slightly different. |
| DRI® Tricyclics Serum Tox Assay | Thermo Fisher Scientific | Nortriptyline (300 ng/mL) | Data not publicly available in searched documents. | Package inserts for this assay should be consulted for specific cross-reactivity data. |
| Abbott TDx/TDxFLx TCA Assay | Abbott Laboratories | Nortriptyline or Imipramine (Varies) | Data not publicly available in searched documents. | Product-specific documentation is required for accurate cross-reactivity information. |
Note: The absence of publicly available, detailed cross-reactivity data for this compound from some manufacturers highlights a significant challenge for laboratories in accurately interpreting screening results.[1] Laboratories are encouraged to directly contact manufacturers for the most up-to-date and comprehensive cross-reactivity information.
Experimental Protocols for Determining Cross-Reactivity
The determination of cross-reactivity is a critical component of immunoassay validation. The general principle involves challenging the assay with various concentrations of the potentially interfering substance and identifying the concentration that produces a signal equivalent to the assay's cutoff calibrator.
A generalized experimental workflow for assessing cross-reactivity is outlined below:
Detailed Methodological Steps:
-
Preparation of Test Samples:
-
A certified drug-free human urine or serum matrix should be used as the diluent.
-
A high-concentration stock solution of this compound is prepared in a suitable solvent and then spiked into the drug-free matrix.
-
Serial dilutions of the this compound-spiked matrix are then prepared to cover a wide range of concentrations.
-
-
Immunoassay Analysis:
-
The prepared dilutions are analyzed on the specific TCA immunoassay platform according to the manufacturer's instructions.
-
The response for each concentration is recorded.
-
-
Data Interpretation:
-
The concentration of this compound that produces a response equivalent to the assay's positive cutoff calibrator (e.g., 300 ng/mL nortriptyline) is determined.
-
The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
-
For more detailed and standardized protocols, it is recommended to consult guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as document EP17-A for the evaluation of detection capability.[2]
Signaling Pathways and Logical Relationships
The underlying principle of competitive immunoassays, which are commonly used for TCA screening, involves the competition between the drug in the sample and a labeled drug for a limited number of antibody binding sites.
In a homogeneous enzyme immunoassay, the binding of the enzyme-labeled TCA to the antibody inhibits the enzyme's activity. When this compound is present in the sample, it competes for the antibody binding sites, leaving more of the enzyme-labeled TCA free and active. This results in a higher signal, which is proportional to the concentration of this compound and other cross-reacting TCAs in the sample.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in TCA immunoassays is a critical consideration for clinical and forensic laboratories. While specific quantitative data can be challenging to obtain for all commercial assays, it is evident that structurally similar compounds can and do produce positive results.
Key Recommendations:
-
Consult Package Inserts: Always refer to the most recent package insert for the specific immunoassay being used to obtain detailed cross-reactivity information.
-
Direct Communication with Manufacturers: For compounds not listed or for more detailed data, direct communication with the immunoassay manufacturer is essential.
-
Confirmatory Testing: All positive screening results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate identification and quantification of the specific compounds present.
-
Awareness of Other Cross-Reactants: Laboratories should be aware of other commonly reported cross-reactants in TCA immunoassays, including carbamazepine, cyclobenzaprine, quetiapine, and certain antihistamines, to avoid misinterpretation of results.[3][4]
References
- 1. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 3. Evaluation of Syva EMIT Toxicological Serum Tricyclic Antidepressant Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blockscientific.com [blockscientific.com]
Desmethyltrimipramine Versus SSRIs: A Comparative Analysis for Drug Development Professionals
A comprehensive review of the pharmacological profiles, clinical efficacy, and side-effect burdens of the tricyclic antidepressant metabolite Desmethyltrimipramine and the class of Selective Serotonin Reuptake Inhibitors (SSRIs).
This guide provides a detailed comparison of this compound, an active metabolite of the tricyclic antidepressant (TCA) Trimipramine, and the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, receptor binding affinities, clinical efficacy, and tolerability profiles to inform research and development efforts in the field of antidepressant therapeutics.
Pharmacological Profile: A Tale of Two Mechanisms
The fundamental difference between this compound and SSRIs lies in their mechanism of action and receptor interaction profiles. SSRIs are characterized by their targeted action on the serotonin transporter (SERT), while this compound, like other TCAs, exhibits a broader spectrum of activity.
This compound is an active metabolite of the tertiary amine TCA, Trimipramine.[1] While its parent compound has a greater serotonergic effect, as a secondary amine, this compound has a more pronounced noradrenergic effect.[1] It functions as a monoamine reuptake inhibitor, though with less potency compared to many other TCAs.[2] Its therapeutic effects are also attributed to its antagonist activity at various neurotransmitter receptors.
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, primarily function by selectively blocking the reuptake of serotonin from the synaptic cleft.[3][4][5] This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[4][5] Unlike TCAs, SSRIs have a much lower affinity for other neurotransmitter receptors, which generally contributes to a more favorable side-effect profile.[3]
Data Presentation: Monoamine Transporter and Receptor Binding Affinities
The following tables summarize the available quantitative data on the binding affinities of this compound and representative SSRIs for key monoamine transporters and other relevant receptors. A lower inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) indicates a higher binding affinity.
| Compound | SERT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | DAT (IC₅₀/Kᵢ, nM) | Reference(s) |
| This compound | 6.22 (IC₅₀) | 2.92 (IC₅₀) | 29.5 (IC₅₀) | [6] |
| Sertraline | ~0.29 - 2.1 | ~14 - 25 | ~22 - 25 | [7] |
| Fluoxetine | ~0.7 - 2.6 | ~150 - 300 | ~1000 | [7] |
| Escitalopram | ~0.87 - 1.1 | ~2100 | >10000 | [7] |
| Note: Data for SSRIs are presented as ranges of reported Kᵢ values from various sources to reflect inter-study variability. |
| Receptor | This compound (as Trimipramine metabolite) Kᵢ (nM) | Representative SSRIs (Range of Kᵢ, nM) |
| Histamine H₁ | Potent (Trimipramine Kᵢ = 0.27)[8] | Generally Low Affinity (>1000) |
| Muscarinic M₁-M₅ | Moderate (Trimipramine Kᵢ = 58 for non-selective)[8] | Generally Low Affinity (>1000) |
| α₁-Adrenergic | Moderate (Trimipramine Kᵢ = 24)[8] | Generally Low Affinity (>1000) |
| Dopamine D₂ | Moderate (Trimipramine Kᵢ = 130)[8] | Generally Low Affinity (>1000) |
| 5-HT₂A | Moderate (Trimipramine Kᵢ = 24)[8] | Variable (e.g., Fluoxetine ~100-200) |
| Note: Specific Kᵢ values for this compound at these receptors are not widely available; data for the parent compound Trimipramine are provided as an approximation of its potential receptor interaction profile. |
Clinical Efficacy: A Broad View of Antidepressant Response
Direct head-to-head clinical trials comparing this compound with specific SSRIs are scarce. However, a substantial body of evidence from meta-analyses of randomized controlled trials (RCTs) comparing TCAs as a class with SSRIs provides valuable insights into their relative efficacy.
A systematic review and meta-analysis of 89 head-to-head trials found no detectable overall difference in responder rates or percentage improvement between TCAs and SSRIs for the treatment of acute major depression.[3][5][9]
The following table summarizes typical efficacy data for SSRIs from clinical trials, often measured by the change in scores on the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
| SSRI | Trial Duration (weeks) | Mean Baseline Score (HAM-D/MADRS) | Mean Change from Baseline | Reference(s) |
| Sertraline | 6 | HAMD: ~23 | Significant improvement over placebo | [10] |
| Fluoxetine | 8 | HAM-D: ~27 | Change to ~10 (responders) | [11] |
| Escitalopram | 8 | MADRS: ~31 | Change to ~11 | [12] |
Side Effect Profiles: The Tolerability Trade-Off
The differing receptor profiles of this compound (as a TCA metabolite) and SSRIs are directly reflected in their side-effect profiles. The broader receptor activity of TCAs is associated with a wider range of adverse effects compared to the more targeted action of SSRIs.
A meta-analysis comparing TCAs and SSRIs in older depressed patients found that TCAs had a significantly higher withdrawal rate due to side effects.[13] Common side effects associated with TCAs include dry mouth, drowsiness, dizziness, and lethargy.[13]
SSRIs are generally better tolerated, though they are associated with a distinct set of side effects, primarily related to increased serotonergic activity.[14]
Data Presentation: Common Adverse Events
The following table presents the frequency of common side effects reported in clinical trials for representative SSRIs. Data for this compound is less specific and is often grouped with other TCAs.
| Side Effect | Fluoxetine (%) | Sertraline (%) | Escitalopram (%) | TCAs (General) | Reference(s) |
| Nausea | 21-29 | 26 | 15 | Less Common | [5][6][15] |
| Headache | 20 | 25 | 14 | Common | [5][6][15] |
| Insomnia | 10-33 | 28 | 9 | Can Occur | [3][5][6] |
| Diarrhea | 12 | 20 | 8 | Less Common | [5][6][15] |
| Dry Mouth | 9 | 14 | 6 | Very Common | [5][6][13][15] |
| Drowsiness/Somnolence | 12 | 13 | 6 | Very Common | [5][6][13][15] |
| Sexual Dysfunction | 2-11 | High Incidence | 9 (ejaculation disorder) | Common | [3][5][6] |
| Dizziness | 9 | 13 | 5 | Common | [5][6][13][15] |
| Constipation | 5 | 7 | - | Very Common | [6][13][15] |
| Blurred Vision | 3 | 4 | - | Common | [6][13][15] |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (e.g., this compound, SSRI).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[16][17]
Antidepressant Clinical Trial (Generalized Workflow)
Objective: To evaluate the efficacy and safety of a new antidepressant compared to a standard treatment or placebo.
Phases:
-
Screening: Potential participants are screened against predefined inclusion and exclusion criteria.[14][18][19][20]
-
Washout Period: If participants are taking other psychotropic medications, a washout period is implemented.
-
Randomization: Eligible participants are randomly assigned to receive the investigational drug, a comparator drug (e.g., an SSRI), or a placebo.
-
Double-Blind Treatment: Neither the participants nor the investigators know which treatment is being administered.
-
Efficacy and Safety Assessments: Participants are regularly assessed using standardized rating scales (e.g., HAM-D, MADRS) and monitored for adverse events.[1][21]
-
Data Analysis: Statistical analysis is performed to compare the changes in depression scores and the incidence of side effects between the treatment groups.
Visualizations
Caption: Mechanism of Action of SSRIs.
Caption: Multifaceted Mechanism of this compound.
Caption: Generalized Antidepressant Clinical Trial Workflow.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Efficacy of escitalopram compared to citalopram: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Temporal Profiles and Dose-Responsiveness of Side Effects with Escitalopram and Duloxetine in Treatment-Naïve Depressed Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrist.com [psychiatrist.com]
- 9. researchgate.net [researchgate.net]
- 10. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of the efficacy and tolerability of fluoxetine in major depression, Multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Escitalopram in the treatment of major depressive disorder in primary-care settings: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. Side-effect profile of fluoxetine in comparison with other SSRIs, tricyclic and newer antidepressants: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Relevance of exclusion criteria in antidepressant clinical trials: a replication study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Applying the inclusion/exclusion criteria in placebo-controlled studies to a clinical sample: A comparison of medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Desmethyltrimipramine and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the tricyclic antidepressants (TCAs) Desmethyltrimipramine and Imipramine. Due to the limited availability of direct clinical data on this compound, this guide will utilize data from its parent compound, Trimipramine, as a proxy to facilitate a comparative analysis with the well-documented side effect profile of Imipramine. This comparison is intended to inform preclinical and clinical research in drug development.
Executive Summary
Imipramine, a tertiary amine TCA, and Trimipramine, also a tertiary amine TCA, are both effective antidepressants. However, their interaction with various neurotransmitter receptors leads to distinct side effect profiles. This guide summarizes the available quantitative data, details the experimental protocols for assessing key side effects, and visualizes the underlying signaling pathways. Clinical evidence suggests that Trimipramine may be associated with a lower incidence of adverse reactions compared to Imipramine.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the receptor binding affinities and the incidence of common side effects associated with Imipramine and Trimipramine. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | Imipramine | Trimipramine | Primary Associated Side Effects |
| Muscarinic M1 | 46[1] | 58[1] | Anticholinergic (dry mouth, blurred vision, constipation, urinary retention) |
| Histamine H1 | 37[1] | 0.27[1] | Sedation, weight gain |
| α1-Adrenergic | 32[1] | 24[1] | Orthostatic hypotension, dizziness |
| Serotonin Transporter (SERT) | 1.4[2] | Weak inhibitor | Nausea, headache, sexual dysfunction |
| Norepinephrine Transporter (NET) | 37[2] | Weak inhibitor | Tremor, tachycardia |
| hERG Potassium Channel (IC50, µM) | 3.4[3] | Not available | QTc prolongation, risk of Torsades de Pointes |
Table 2: Incidence of Common Adverse Effects (Data from a comparative clinical trial) [4]
| Side Effect | Imipramine | Trimipramine |
| Overall Adverse Reactions | More Frequent | Less Frequent |
| Specific quantitative data | Not provided in the study | Not provided in the study |
Note: A clinical trial comparing Trimipramine and Imipramine in 38 hospitalized depressive patients found that while both drugs showed similar efficacy, there were fewer adverse reactions reported with Trimipramine.[4] However, specific percentages for each side effect were not detailed in this study.
Experimental Protocols
In Vitro Assessment of Anticholinergic Activity: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to muscarinic receptors.
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO-K1) expressing the desired human muscarinic receptor subtype (M1, M2, M3, etc.) or from animal tissues known to be rich in these receptors (e.g., rat cerebral cortex for M1 receptors).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]NMS), is used.[5]
-
Competition Binding Assay:
-
Constant concentrations of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound (e.g., Imipramine or Trimipramine).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 3 hours).[5]
-
Nonspecific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine.[5]
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Assessment of Cardiotoxicity: hERG Potassium Channel Patch-Clamp Assay
Objective: To evaluate the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.
-
Whole-Cell Patch-Clamp Technique:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell (whole-cell configuration).
-
The cell is held at a holding potential (e.g., -80 mV).
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current, which is characteristic of hERG channels.[7][8]
-
Drug Application: The test compound is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The hERG current amplitude is measured before and after the application of the test compound. The percentage of current inhibition at each concentration is calculated. The IC50 value, representing the concentration at which the compound inhibits 50% of the hERG current, is determined by fitting the concentration-response data to a Hill equation.[3]
In Vivo Assessment of Cardiovascular Effects: Electrocardiogram (ECG) Recording in Rodents
Objective: To assess the effects of a test compound on cardiac electrical activity in a living animal model.
Methodology:
-
Animal Model: Male Wistar rats or other suitable rodent models are used.
-
Anesthesia: Animals are anesthetized (e.g., with a combination of ketamine and xylazine) to minimize movement artifacts during ECG recording.
-
Electrode Placement: Subcutaneous needle electrodes are placed in a standard Lead II configuration (right forelimb, left forelimb, and left hindlimb).[9]
-
Drug Administration: The test compound (e.g., Imipramine) or vehicle is administered, typically via intraperitoneal (IP) or intravenous (IV) injection.
-
ECG Recording: ECG signals are continuously recorded using a data acquisition system before and after drug administration.
-
Data Analysis: Key ECG parameters are analyzed, including:
-
Heart Rate (HR): Calculated from the R-R interval.
-
PR Interval: Represents the atrioventricular conduction time.
-
QRS Duration: Indicates the duration of ventricular depolarization.
-
QTc Interval (Corrected QT): Represents the duration of ventricular repolarization, corrected for heart rate. Various correction formulas (e.g., Bazett's formula) can be used. Changes in these parameters after drug administration are compared to baseline values and to the vehicle control group to identify potential cardiotoxic effects.[10][11]
-
Signaling Pathways and Experimental Workflows
Anticholinergic Side Effects: Muscarinic M1 Receptor Antagonism
Anticholinergic side effects of TCAs, such as dry mouth and blurred vision, are primarily mediated by their antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype.
Muscarinic M1 Receptor Antagonism Pathway by TCAs.
Cardiovascular Side Effects: hERG Potassium Channel Blockade
A significant cardiovascular side effect of some TCAs is the prolongation of the QTc interval, which can lead to life-threatening arrhythmias like Torsades de Pointes. This is often caused by the blockade of the hERG potassium channel.
hERG Potassium Channel Blockade by TCAs.
Experimental Workflow: In Vivo ECG Assessment
The following diagram outlines the typical workflow for assessing the cardiovascular effects of a test compound using ECG in a rodent model.
Workflow for In Vivo ECG Assessment in Rodents.
Conclusion
The available data suggests that while both Imipramine and Trimipramine (as a proxy for this compound) exhibit the characteristic side effects of tricyclic antidepressants, Trimipramine may have a more favorable tolerability profile with fewer adverse reactions. The higher affinity of Imipramine for the serotonin transporter may contribute to a different side effect profile compared to Trimipramine, which is a weak inhibitor of monoamine reuptake. The potent antihistaminic effect of Trimipramine likely accounts for its significant sedative properties. Both drugs exhibit anticholinergic and alpha-adrenergic blocking properties, leading to common TCA-related side effects. For a more definitive comparison, direct clinical and preclinical studies on the side effect profile of this compound are warranted. The experimental protocols and signaling pathways detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of the human ether-a-go-go-related gene (hERG) K+ channel by the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. The electrocardiographic and antiarrhythmic effects of imipramine hydrochloride at therapeutic plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
A Comparative Analysis of Desmethyltrimipramine and its Parent Compound, Trimipramine
A deep dive into the pharmacological profiles of the atypical tricyclic antidepressant trimipramine and its primary active metabolite, desmethyltrimipramine, reveals subtle but significant differences in their mechanisms of action. While both compounds exhibit a complex interplay of receptor antagonism and weak monoamine reuptake inhibition, their distinct affinities for various neuronal targets may contribute to nuanced therapeutic effects.
This guide provides a comprehensive comparison of the efficacy of this compound and trimipramine at a preclinical level, summarizing key quantitative data on their interactions with monoamine transporters and neuronal receptors. Detailed experimental protocols for the cited assays are also provided to support further research and drug development in this area.
Monoamine Transporter Inhibition: A Subtle Distinction
Trimipramine is often classified as an "atypical" tricyclic antidepressant (TCA) due to its relatively weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters compared to other members of its class.[1] Its primary active metabolite, this compound, follows a similar pattern of weak monoamine reuptake inhibition.
A key study by Haenisch and colleagues (2011) provides a direct comparison of the inhibitory potencies of trimipramine and this compound at human monoamine transporters. The data, presented in Table 1, indicates that both compounds are weak inhibitors of hSERT, hNET, and the dopamine transporter (hDAT).
| Compound | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT IC50 (µM) |
| Trimipramine | 2.3 | 4.8 | >30 |
| This compound | 5.2 | 5.5 | >30 |
| Data from Haenisch et al., 2011 |
As the data illustrates, neither trimipramine nor its desmethyl metabolite are potent inhibitors of monoamine transporters at clinically relevant concentrations. This suggests that their antidepressant effects are likely mediated by other mechanisms.
Receptor Binding Profiles: The Core of Their Action
The therapeutic efficacy of trimipramine is thought to stem primarily from its potent antagonist activity at a variety of neurotransmitter receptors. While comprehensive, directly comparative binding data for this compound is limited, the available information on trimipramine provides a foundation for understanding its pharmacological effects.
Trimipramine exhibits high affinity for histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1] It also demonstrates moderate affinity for dopamine D2 and muscarinic acetylcholine receptors. This broad receptor antagonism contributes to its sedative, anxiolytic, and potential antipsychotic properties.
| Receptor | Trimipramine Kd (nM) |
| Histamine H1 | 0.27 |
| 5-HT2A | 24 |
| α1-Adrenergic | 24 |
| Muscarinic Acetylcholine | 58 |
| Dopamine D2 | 180 |
| Data compiled from various sources |
Further research is required to fully elucidate the receptor binding profile of this compound and to draw a definitive comparison with its parent compound. However, as a secondary amine, it is plausible that this compound may exhibit a relatively higher affinity for the norepinephrine transporter compared to the serotonin transporter, a common characteristic of demethylated metabolites of tertiary amine TCAs.
Pharmacokinetics: From Parent to Metabolite
Trimipramine is metabolized in the liver to its active metabolite, this compound, primarily through the action of the cytochrome P450 enzyme CYP2C19.[2] Both trimipramine and this compound are further metabolized via hydroxylation by CYP2D6.[2]
| Parameter | Trimipramine | This compound |
| Bioavailability | 41.4% ± 4.4%[3] | Data not available |
| Time to Peak (Tmax) | 3.1 ± 0.6 hours[3] | Data not available |
| Elimination Half-life | 23 ± 1.9 hours[3] | Data not available |
| Protein Binding | 94.9%[3] | Data not available |
| Mean Steady-State Plasma Concentration (75 mg/day Trimipramine) | 53.8 ng/mL[4] | 26.3 ng/mL[4] |
| Mean Steady-State Plasma Concentration (150 mg/day Trimipramine) | 122.5 ng/mL[4] | 133.8 ng/mL[4] |
Studies have shown that an increase in the dose of trimipramine leads to a disproportionately larger increase in the steady-state plasma concentration of this compound, suggesting saturation of its metabolic pathway.[4]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
The inhibitory potency of trimipramine and this compound at human monoamine transporters was determined using an in vitro uptake assay.
Cell Lines and Transporter Expression: Human Embryonic Kidney (HEK293) cells were stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
Assay Procedure:
-
Transfected cells were seeded in 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium was removed, and the cells were washed with a Krebs-HEPES buffer.
-
Cells were then pre-incubated for 5-10 minutes with varying concentrations of the test compounds (trimipramine or this compound) or a vehicle control.
-
A solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]MPP+ or a specific monoamine) was added to initiate the uptake reaction.
-
Uptake was allowed to proceed for a short period (typically 1-10 minutes) at room temperature or 37°C.
-
The reaction was terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells were then lysed, and the intracellular radioactivity was measured using a scintillation counter.
Data Analysis: The concentration of the test compound that produced 50% inhibition of the specific uptake of the radiolabeled substrate (IC50) was calculated using non-linear regression analysis.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
The binding affinity of compounds to various GPCRs (e.g., histamine H1, 5-HT2A, α1-adrenergic, dopamine D2, and muscarinic receptors) is determined using a radioligand binding assay.
Membrane Preparation:
-
Tissue (e.g., rat or human brain cortex) or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
Assay Procedure:
-
The membrane preparation is incubated in a 96-well plate with a specific radioligand (a radioactive molecule that binds to the receptor of interest) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (the "competitor") are added to the wells.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear kinetics of trimipramine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Monoamine Reuptake Inhibition by Desmethyltrimipramine and Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Desmethyltrimipramine's monoamine reuptake inhibition profile against a range of other antidepressant medications. The data presented is compiled from peer-reviewed pharmacological studies, offering a quantitative basis for understanding the relative potencies of these compounds at the primary targets for antidepressant action: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Data Presentation: Comparative Binding Affinities (Kᵢ in nM) for Human Monoamine Transporters
The following table summarizes the equilibrium dissociation constants (Kᵢ) of this compound and other antidepressants for human SERT, NET, and DAT. Lower Kᵢ values indicate higher binding affinity. The data for most compounds are derived from a comprehensive study by Tatsumi et al. (1997) using radioligand binding assays with human embryonic kidney (HEK293) cells expressing the respective transporters.[1][2]
It is important to note that direct in vitro binding data for this compound is limited. However, studies on its parent compound, Trimipramine, and its metabolites indicate that this compound exhibits potencies that are approximately equivalent to Trimipramine.[3] Therefore, the Kᵢ values for Trimipramine are provided as a close estimate for this compound's activity.
| Compound Class | Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |
| Tricyclic Antidepressant (TCA) | This compound (estimated) | ~4,800 | ~260 | ~3,000 |
| Amitriptyline | 4.3 | 35 | 3,200 | |
| Clomipramine | 0.28 | 30 | 2,700 | |
| Desipramine | 19 | 0.86 | 2,300 | |
| Doxepin | 3.2 | 41 | 6,800 | |
| Imipramine | 1.4 | 26 | 8,700 | |
| Nortriptyline | 18 | 4.7 | 1,100 | |
| Trimipramine | 4,800 | 260 | 3,000 | |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Citalopram | 1.8 | 6,100 | >10,000 |
| Fluoxetine | 2.7 | 260 | 2,100 | |
| Paroxetine | 0.13 | 50 | 340 | |
| Sertraline | 0.41 | 420 | 25 | |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine | 82 | 2,480 | >10,000 |
| Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Bupropion | 1,900 | 2,800 | 520 |
| Tetracyclic Antidepressant | Maprotiline | 100 | 11 | 3,500 |
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro radioligand binding assays. A generalized protocol for such an experiment is as follows:
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for these assays.
-
Transfection: The cells are stably transfected with the DNA encoding the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Cell Culture: The transfected cells are cultured in appropriate media under standard conditions until they reach a suitable confluency.
-
Membrane Preparation: The cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes which contain the transporters. The protein concentration of the membrane preparation is then determined.
2. Radioligand Binding Assay:
-
Radioligands: Specific radiolabeled ligands with high affinity for each transporter are used. Common examples include:
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
NET: [³H]-Nisoxetine or [³H]-Desipramine
-
DAT: [³H]-WIN 35,428 or [³H]-GBR-12935
-
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding of the radioligand and the test compound to the transporters to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
Visualizations
Caption: Mechanism of monoamine reuptake inhibition by antidepressants.
Caption: Workflow for in vitro monoamine transporter binding assay.
References
- 1. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Desmethyltrimipramine Quantification
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, the accurate quantification of desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant trimipramine, is crucial. This guide provides a comparative overview of various validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While older techniques like HPLC-UV are robust and cost-effective, modern mass spectrometry-based methods offer superior sensitivity and specificity.[1]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of tricyclic antidepressants.[2][3] The method's reliability and cost-effectiveness make it a viable option for routine analysis. However, it may lack the sensitivity required for detecting very low concentrations and can be susceptible to interference from other compounds in complex biological matrices.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[6][7] This method allows for the quantification of this compound at very low concentrations (ng/mL levels) in various biological samples, including plasma, serum, and whole blood.[6][8] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the determination of this compound.[1][9][10] It offers high sensitivity and specificity, particularly when combined with derivatization to improve the volatility and thermal stability of the analyte.[1][11] However, the sample preparation for GC-MS can be more time-consuming compared to LC-MS/MS.[1]
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound and related tricyclic antidepressants.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 2.5 - 120 ng/mL (for desmethylclomipramine)[12] | 0.25 - 500 ng/mL (for desipramine)[6] |
| Limit of Quantification (LOQ) | 2.5 ng/mL (for desmethylclomipramine)[12] | 0.250 ng/mL (for desipramine)[6] |
| Accuracy | Within ±4% bias (for desipramine)[13] | Mean method bias <14.75%[14] |
| Precision (RSD/CV) | < 8% (intra-day and inter-day for desipramine)[13] | ≤20% CV at the lower limit of quantification[14] |
| Sample Volume | Not specified | 50 µL of plasma[6] |
| Run Time | ~10 minutes (for desmethylclomipramine)[12] | < 4.5 minutes per injection |
Table 2: Comparison of GC-MS Method Performance
| Parameter | GC-MS Method |
| Limit of Quantification (LOQ) | 2 ng/mL (for this compound)[9] |
| Recovery | 77–99%[10] |
| Sample Matrix | Plasma[9] |
| Derivatization | Required (e.g., trifluoroacetic acid anhydride)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating tricyclic antidepressants from biological matrices.[15][16]
-
A specific volume of the biological sample (e.g., plasma) is mixed with an internal standard.[17]
-
A basic buffer is added to the sample mixture.[17]
-
An organic solvent (e.g., a mixture of heptane and isoamyl alcohol) is added, and the sample is vortexed to extract the analytes into the organic phase.[12]
-
The mixture is centrifuged to separate the aqueous and organic layers.
-
The organic layer is transferred to a clean tube and may be subjected to a back-extraction with an acidic solution to further purify the analytes.[12]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the analytical instrument.[17]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is another widely used technique that can offer cleaner extracts compared to LLE.[15][16]
-
The biological sample is pre-treated, often by dilution or addition of a buffer.
-
The sample is loaded onto an SPE cartridge (e.g., C18 or CN).[15]
-
The cartridge is washed with a specific solvent to remove interferences.
-
The analytes of interest are eluted from the cartridge with an appropriate elution solvent.[8]
-
The eluent is evaporated and reconstituted for analysis.[8]
Chromatographic and Mass Spectrometric Conditions
-
HPLC-UV: Separation is typically achieved on a C8 or C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.[12][18] UV detection is often performed at a wavelength around 215 nm or 230 nm.[2][12]
-
LC-MS/MS: Ultra-high-performance liquid chromatography (UHPLC) systems coupled with a triple quadrupole mass spectrometer are commonly used. Separation is performed on a C18 column with a gradient elution using a mobile phase of acetonitrile and a formic acid or ammonium formate buffer.[5] Detection is carried out in positive electrospray ionization (ESI) mode.
-
GC-MS: A capillary column (e.g., SE-54) is used for separation.[9] The carrier gas is typically helium.[10] The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.[11]
Visualizing the Workflow and Validation Logic
Experimental Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for the preparation and analysis of biological samples for this compound quantification.
Logical Flow of Analytical Method Validation
Caption: A diagram illustrating the logical progression of key parameters in analytical method validation.
References
- 1. medmedchem.com [medmedchem.com]
- 2. 2018-1613 [excli.de]
- 3. [PDF] A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma | Semantic Scholar [semanticscholar.org]
- 4. helixchrom.com [helixchrom.com]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of methods for the analysis of tricyclic antidepressants in small whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celerion.com [celerion.com]
- 18. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Safety Operating Guide
Proper Disposal of Desmethyltrimipramine: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the disposal of desmethyltrimipramine, a metabolite of the tricyclic antidepressant trimipramine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that this compound is managed safely and in compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the compound should be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a fume hood.
-
-
Spill Procedures:
-
Evacuate and secure the area of the spill.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Regulatory Framework and Waste Classification
The disposal of chemical waste is governed by federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
DEA Classification: this compound is not classified as a controlled substance by the DEA.[1] Its parent compound, trimipramine, is also not a federally controlled drug.[1] Therefore, the stringent disposal requirements for scheduled substances do not apply.
-
EPA RCRA Classification: this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] However, a chemical waste can still be considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] Given that many psychoactive compounds exhibit aquatic toxicity, it is best practice to manage this compound as a hazardous waste to prevent environmental release.[7]
Hazardous Waste Characterization
To formally determine if a waste is hazardous, it must be evaluated against the criteria set forth by the EPA.
| Hazardous Characteristic | Description | General Threshold (as per 40 CFR Part 261) | Applicability to this compound |
| Ignitability (D001) | Liquids with a flash point < 60°C (140°F); non-liquids capable of causing fire through friction or absorption of moisture; ignitable compressed gases and oxidizers. | Flash point < 60°C | Unlikely for the solid form. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year. | pH ≤ 2 or ≥ 12.5 | Unlikely. |
| Reactivity (D003) | Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water. | Subject to narrative criteria | Unlikely under normal conditions. |
| Toxicity (D004-D043) | Waste that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above specified concentrations. | Varies by contaminant (e.g., Mercury: 0.2 mg/L, Silver: 5.0 mg/L) | Possible. The primary concern is environmental/aquatic toxicity. The specific toxicity profile would need to be evaluated, but conservative management as toxic waste is recommended. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound from a laboratory setting is through a licensed hazardous waste management company, with incineration being the preferred final treatment.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Step 2: Containerization and Labeling
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and approximate percentages.
-
Affix a hazardous waste accumulation start date to the label.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide all necessary documentation, including the waste manifest, as required by the contractor and regulatory agencies.
Step 5: Final Disposal Method
-
The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The preferred method of destruction for pharmaceutical waste is high-temperature incineration, which ensures the complete breakdown of the active pharmaceutical ingredient.[7]
Experimental Protocol: Chemical Deactivation (for research purposes only)
While not a standard disposal procedure, chemical deactivation via adsorption onto activated carbon can be explored as a pre-treatment method to render the pharmaceutical inert. This protocol must be validated and approved by your institution's safety committee before implementation.
-
Preparation: For each gram of this compound waste, prepare approximately 10 grams of granular activated carbon.
-
Slurry Creation: In a designated waste container inside a chemical fume hood, create a slurry of the this compound waste with water.
-
Adsorption: Slowly add the activated carbon to the slurry while stirring. Continue to stir the mixture for at least 24 hours to ensure maximum adsorption of the active compound.
-
Separation & Testing: Allow the carbon to settle. Decant the aqueous layer and test it for any residual this compound to validate the deactivation efficiency.
-
Final Disposal: The resulting activated carbon mixture, now containing the adsorbed compound, should be collected, dried, and disposed of as solid hazardous waste via incineration. The tested aqueous layer, if free of contaminants, may be disposed of according to local regulations; otherwise, it must also be treated as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. Trimipramine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. pwaste.com [pwaste.com]
- 6. epa.gov [epa.gov]
- 7. pccarx.com [pccarx.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Desmethyltrimipramine
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Desmethyltrimipramine, an active metabolite of the tricyclic antidepressant trimipramine, is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Warning: this compound should be considered hazardous. Appropriate safety precautions must be followed to avoid ingestion, inhalation, and contact with skin and eyes.[1] Always handle this compound within a designated controlled area.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound. Recommendations are based on general safe laboratory practices for potent pharmaceutical compounds.
| PPE Category | Equipment Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for potent compounds. |
| Body Protection | A fully buttoned lab coat is required. For procedures with a higher risk of splashes, an impervious apron is advised. |
| Respiratory | Use a certified respirator (e.g., N95 or higher) when handling the solid compound or when aerosolization is possible. |
Operational Plan for Handling
Adherence to a strict operational plan is crucial for minimizing exposure risk.
Engineering Controls:
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Assemble all required equipment and reagents before starting.
-
Place a disposable absorbent bench liner in the work area to contain any potential spills.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh and handle the compound within the fume hood.
-
If making solutions, add the solvent to the solid slowly to avoid splashing. This compound is often supplied as a solution in methanol.[1]
-
Keep containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Response Plan
In the event of a spill, a clear and immediate response is critical to ensure safety.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Collection:
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of potent pharmaceutical or chemical waste.
-
Contact your EHS department for guidance on proper labeling, storage, and pickup of the waste containers.
-
In the absence of a take-back program, do not dispose of this compound in the regular trash or down the drain.[2][3] The NIH guidance specifies that pharmaceutical waste must be handled as chemical waste.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
